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  • Product: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
  • CAS: 1369354-33-5

Core Science & Biosynthesis

Foundational

Structure Elucidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid: A Comprehensive Analytical Framework

Executive Summary The unambiguous structural elucidation of highly substituted heterocyclic compounds is a critical bottleneck in drug discovery and materials science. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly substituted heterocyclic compounds is a critical bottleneck in drug discovery and materials science. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) presents a unique analytical challenge due to its pentasubstituted pyridine core. With only a single aromatic proton remaining on the ring, traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy is insufficient for definitive regiochemical assignment.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Herein, we establish a self-validating analytical system —an orthogonal framework combining High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and 2D NMR. This approach ensures that every structural claim is cross-verified by independent physical principles, guaranteeing absolute scientific integrity.

Molecular Architecture & The Self-Validating System

The molecule (Chemical Formula: C8​H8​BrNO3​ ) features a complex "push-pull" electronic system. The π -donating methoxy group at C-2 and the inductively withdrawing bromine at C-5 compete with the electron-withdrawing carboxylic acid at C-3. This dense steric and electronic environment significantly perturbs the local magnetic fields, making empirical chemical shift predictions challenging [1].

To definitively solve this structure, we employ a self-validating workflow where the output of one technique establishes the boundary conditions for the next.

Workflow A Sample Preparation (5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid) B HRMS (ESI-TOF) Determine Formula & Isotope Pattern A->B C ATR-FTIR Identify Functional Groups A->C D 1D NMR (1H, 13C) Atom Counting & Chemical Shifts A->D F Structure Validated (Orthogonal Consensus) B->F C->F E 2D NMR (HSQC, HMBC) Regiochemical Connectivity D->E E->F

Fig 1. Self-validating analytical workflow for orthogonal structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Experimental Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is selected because it is a "soft" ionization technique that prevents the fragmentation of the labile carboxylic acid group. Operating in both positive and negative modes ensures we capture the protonated pyridine nitrogen [M+H]+ and the deprotonated carboxylate [M−H]− . Furthermore, bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio. Observing this distinct doublet separated by 2 Da is an absolute, self-validating confirmation of a single bromine atom.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution to achieve a mass accuracy of <5 ppm .

  • Acquisition: Inject 2 μL into the ESI source. Acquire data in both positive ( +ESI ) and negative ( −ESI ) modes across a mass range of 100–1000 m/z .

Quantitative Data Summary
Ionization ModeTarget AdductIsotopeCalculated m/z Observed m/z Mass Error (ppm)
Positive ( +ESI ) [M+H]+ 79Br 245.9760245.9763+1.2
Positive ( +ESI ) [M+H]+ 81Br 247.9740247.9745+2.0
Negative ( −ESI ) [M−H]− 79Br 243.9615243.9611-1.6

Vibrational Spectroscopy (ATR-FTIR)

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is utilized instead of traditional KBr pelleting to avoid moisture absorption, which can mask the critical O-H stretch of the carboxylic acid. FTIR provides orthogonal validation of the functional groups suggested by the molecular formula [2].

Step-by-Step Methodology
  • Background: Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Measurement: Apply 1-2 mg of the neat solid powder directly onto the crystal. Engage the pressure anvil to ensure intimate optical contact.

  • Processing: Acquire the spectrum from 4000 to 400 cm−1 . Apply baseline correction and atmospheric suppression algorithms.

Quantitative Data Summary
Wavenumber ( cm−1 )IntensityVibrational Mode AssignmentStructural Implication
2500 – 3200Broad, Strong O-H stretch (H-bonded)Confirms carboxylic acid dimer in solid state
1685Strong, Sharp C=O stretchConjugated carboxylic acid carbonyl
1580, 1550Medium, Sharp C=N , C=C stretchAromatic pyridine ring framework
1260Strong C-O stretchMethoxy ether linkage
650Weak C-Br stretchHalogen substitution

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: The molecule contains only one aromatic proton (H-4). 1D 1H NMR alone cannot prove whether the methyl, methoxy, and bromine groups are at positions 2, 5, or 6. We must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. By tracing the correlations from the methoxy protons, the methyl protons, and the isolated aromatic proton, we can map the entire carbon skeleton and unambiguously lock the substituents into their correct regiochemical positions.

We utilize DMSO-d6​ as the solvent because carboxylic acids often exhibit poor solubility in CDCl3​ , and DMSO-d6​ prevents the rapid exchange of the -COOH proton, allowing it to be observed.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6​ ( 99.9% D ). Transfer to a precision 5 mm NMR tube.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans, D1​=2s ) and 13C NMR (100 MHz, 1024 scans, D1​=2s ).

  • 2D Acquisition: Acquire gradient-selected HSQC (to link protons directly to their attached carbons) and HMBC (optimized for long-range couplings of 8 Hz ).

Quantitative Data Summary
Position 13C Shift (ppm) 1H Shift (ppm)MultiplicityIntegrationKey HMBC Correlations ( 2J , 3J )
1 (N) -----
2 (C) 160.0----
3 (C) 115.0----
4 (CH) 142.08.20Singlet1HC-2, C-3, C-5, C-6, C=O
5 (C) 110.0----
6 (C) 158.0----
2-OCH 3​ 54.03.95Singlet3HC-2
6-CH 3​ 24.02.60Singlet3HC-5, C-6
3-COOH 166.013.00Broad Singlet1HC-3
The Regiochemical Proof (HMBC Network)

The HMBC data acts as the ultimate arbiter of the structure. The methoxy protons (3.95 ppm) show a strong 3J correlation exclusively to the highly deshielded C-2 (160.0 ppm). The methyl protons (2.60 ppm) correlate to C-6 (158.0 ppm) and C-5 (110.0 ppm). Finally, the isolated aromatic proton (8.20 ppm) correlates to C-2, C-3, C-5, C-6, and the carbonyl carbon, proving it sits perfectly at position 4, flanked by the carboxylic acid and the bromine atom.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H4 H-4 (8.20 ppm) C2 C-2 (160.0 ppm) H4->C2 3J C3 C-3 (115.0 ppm) H4->C3 2J C5 C-5 (110.0 ppm) H4->C5 2J C6 C-6 (158.0 ppm) H4->C6 3J CO C=O (166.0 ppm) H4->CO 3J OMe 2-OCH3 (3.95 ppm) OMe->C2 3J Me 6-CH3 (2.60 ppm) Me->C5 3J Me->C6 2J

Fig 2. Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

Conclusion

The structural elucidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid demonstrates the necessity of an orthogonal, self-validating analytical approach. HRMS established the exact molecular boundaries and isotopic signature; ATR-FTIR confirmed the solid-state functional group integrity; and the 2D HMBC NMR network provided the definitive spatial mapping of the pentasubstituted pyridine core. This systematic methodology ensures absolute confidence in the structural assignment, fulfilling the rigorous standards required for downstream pharmaceutical development.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 746–751. Retrieved from[Link][1]

  • Powers Research Group. (n.d.). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Retrieved from[Link][2]

Sources

Exploratory

Physicochemical properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid Introduction 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Introduction

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its multifaceted structure, featuring a pyridine core adorned with a carboxylic acid, a bromine atom, a methoxy group, and a methyl group, makes it a versatile intermediate in the development of complex molecules. These functional groups impart a unique combination of electronic and steric properties, influencing the molecule's reactivity, solubility, and potential for interaction with biological targets. Consequently, this compound is of significant interest to researchers in medicinal chemistry and drug discovery, where it can be utilized in the synthesis of novel therapeutic agents.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. Authored from the perspective of a senior application scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for its characterization. The aim is to equip researchers, scientists, and drug development professionals with the essential data and experimental insights required to effectively handle, analyze, and utilize this compound in their research endeavors.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. The arrangement of atoms and functional groups dictates all subsequent physicochemical and biological properties.

Chemical Structure:

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid-
CAS Number 1369354-33-5[4]
Molecular Formula C₈H₈BrNO₃[5]
Molecular Weight 246.06 g/mol Calculated
Monoisotopic Mass 244.96877 Da[5]

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionNotes
Appearance Expected to be a solid at room temperature.Based on related compounds.[6]
Melting Point Not experimentally determined in available literature.Similar compounds like 5-Bromo-3-methylpyridine-2-carboxylic acid melt at 161-163 °C.[7]
Boiling Point Decomposes before boiling.Predicted for the methyl ester of a related compound is 276.4 °C.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol). pH-dependent solubility in aqueous solutions; soluble in aqueous bases.Based on functional group analysis.
Predicted XlogP3 1.8[5]
pKa (Predicted) ~2-3 (Carboxylic Acid), ~1-2 (Pyridine Nitrogen)Estimated based on electronic effects of substituents.
Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".[8] 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid possesses both polar and non-polar characteristics.

  • Polar Features : The carboxylic acid group is highly polar and capable of hydrogen bonding. The pyridine nitrogen and methoxy oxygen are also polar and can act as hydrogen bond acceptors.

  • Non-Polar Features : The pyridine ring itself has aromatic character, and the methyl and bromo substituents contribute to its lipophilicity.

This duality suggests solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol. Aqueous solubility is expected to be low at neutral pH but will increase significantly under basic conditions. The carboxylic acid (pKa ~2-3) will be deprotonated to its highly soluble carboxylate salt form in solutions with a pH above 4. Conversely, in strongly acidic solutions, the pyridine nitrogen (pKa ~1-2) will be protonated, which may also enhance solubility.

Acidity and Basicity (pKa)

The compound is amphoteric, possessing both an acidic functional group (carboxylic acid) and a basic one (pyridine nitrogen).

  • Carboxylic Acid (Acidic Center) : The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the pyridine ring and the bromine atom, which stabilize the carboxylate anion, making it a stronger acid than benzoic acid.

  • Pyridine Nitrogen (Basic Center) : The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the bromine atom at the 5-position. The electron-donating methoxy and methyl groups partially counteract this effect, but the nitrogen is expected to be only weakly basic.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a "molecular fingerprint," enabling unambiguous structural confirmation and purity assessment.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[9]

  • ¹H NMR : The ¹H NMR spectrum is expected to show four distinct signals:

    • A singlet for the single aromatic proton on the pyridine ring (C4-H), likely in the δ 8.0-8.5 ppm region.

    • A singlet for the methoxy group protons (-OCH₃), typically around δ 3.9-4.2 ppm.

    • A singlet for the methyl group protons (-CH₃), likely in the δ 2.5-2.8 ppm region.

    • A very broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (δ 10-13 ppm) and may be subject to exchange with residual water.

  • ¹³C NMR : The ¹³C NMR spectrum should display all 8 carbon signals. The chemical shifts are influenced by the substituents.[10][11]

    • C=O (Carboxylic Acid) : ~165-175 ppm.

    • Aromatic Carbons : Five signals between ~110-165 ppm. The carbon bearing the bromine (C5) will be significantly shielded compared to a non-brominated equivalent, while carbons attached to oxygen (C2) and nitrogen (C6) will be downfield.

    • -OCH₃ Carbon : ~50-60 ppm.

    • -CH₃ Carbon : ~15-25 ppm.

For unambiguous assignment, 2D NMR techniques such as HSQC (correlating protons to directly attached carbons) and HMBC (correlating protons and carbons over 2-3 bonds) are indispensable.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying key functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H (Carboxylic Acid)Very broad, strong absorption due to hydrogen-bonded dimers.[12][13]
~1710C=O (Carboxylic Acid)Strong, sharp absorption. Position can be affected by conjugation and hydrogen bonding.[14][15]
1550-1620C=C and C=NAromatic ring stretching vibrations.
~1250C-O (asymmetric)Stretch associated with the aryl-ether and carboxylic acid.
~1050C-O (symmetric)Stretch associated with the aryl-ether.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, it offers a highly distinctive signature.[16]

The most critical diagnostic feature for a compound containing a single bromine atom is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks in the mass spectrum for the molecular ion (M•⁺) and any bromine-containing fragments: an "M" peak and an "M+2" peak that are of almost identical intensity.[17][18]

Predicted Fragmentation Pathways:

  • Loss of •OCH₃ : Cleavage of the methoxy group.

  • Loss of •COOH : Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of Br• : Cleavage of the carbon-bromine bond.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols.

Protocol for Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[8] The causality behind this choice is its ability to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing a highly reproducible value.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid to a known volume of the test solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed glass vial.

  • Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, centrifuge the sample.

  • Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte. This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification : Dilute the clear filtrate to an appropriate concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Quantify the concentration against a pre-generated calibration curve of the compound.[8]

Diagram: Shake-Flask Solubility Workflow

G A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant T (24-72h) A->B Incubation C 3. Phase Separation Centrifuge to pellet solid B->C D 4. Filtration Filter supernatant (0.22 µm) C->D Clarification E 5. Quantification Analyze filtrate by HPLC D->E Analysis

Caption: Workflow for equilibrium solubility determination.

Protocol for pKa Determination via ¹H NMR Titration

This method leverages the sensitivity of proton chemical shifts to the protonation state of a molecule. It is a powerful technique as it can often resolve the pKa values of multiple ionizable centers in a single series of experiments.[19][20]

Step-by-Step Methodology:

  • Sample Preparation : Dissolve a precise amount of the compound in D₂O containing a non-pH-sensitive internal reference standard (e.g., DSS or TSP).

  • Initial pH Adjustment : Use a calibrated pH meter to measure the initial pD of the solution (pD = pH_reading + 0.4). Adjust the pD to the starting point of the titration (e.g., pD ~ 0.5) using small additions of DCl.

  • Spectral Acquisition : Acquire a ¹H NMR spectrum of the solution.

  • Titration : Incrementally add a standardized solution of NaOD in D₂O to raise the pD in steps (e.g., 0.3-0.5 pD units).

  • Iterative Measurement : After each addition of base, mix thoroughly, measure the pD, and acquire a new ¹H NMR spectrum. Continue this process until the desired pD range is covered (e.g., up to pD ~ 12).

  • Data Analysis : Plot the chemical shift (δ) of a proton sensitive to the ionization state (e.g., the aromatic C4-H) as a function of pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the curve.[19]

Diagram: NMR-Based pKa Determination Workflow

G cluster_prep Preparation cluster_loop Titration Loop cluster_analysis Analysis A Dissolve Compound in D2O with Reference B Adjust to Starting pD (e.g., pD 0.5 with DCl) A->B C Acquire 1H NMR Spectrum B->C D Measure pD C->D E Add Aliquot of NaOD D->E Titrate E->C Repeat F Plot δ vs. pD E->F G Fit Sigmoidal Curve F->G H Determine pKa (Inflection Point) G->H

Caption: Workflow for determining pKa values via ¹H NMR titration.

Significance in Research and Development

Understanding the physicochemical properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is not merely an academic exercise. These properties have direct and practical implications for its application in drug discovery and development:

  • Solubility and pKa : These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in developing orally bioavailable drugs.[21]

  • Structural Information : Detailed spectroscopic data (NMR, MS, IR) is essential for quality control, ensuring the identity and purity of the material used in synthesis, and for characterizing downstream products.

  • Synthetic Handle : The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1][2]

Conclusion

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a well-defined chemical entity with a distinct set of physicochemical properties dictated by its unique arrangement of functional groups. Its amphoteric nature, solubility profile, and characteristic spectroscopic signatures provide a clear roadmap for its analysis and utilization. The experimental protocols detailed herein offer robust, self-validating systems for researchers to confirm these properties and ensure the quality of their starting materials. By grounding synthetic efforts in a solid understanding of these fundamental characteristics, scientists and drug developers can more effectively and efficiently leverage this versatile building block to create the next generation of innovative molecules.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Reiner, E. J., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. [Link]

  • ACS Publications. (n.d.). FT-IR Spectroscopy Study of the Polycarboxylic Acids Used for Paper Wet Strength Improvement. Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • Semantic Scholar. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • ECHA. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. [Link]

  • Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

  • ResearchGate. (2025). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid. [Link]

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Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5)

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream structure-activity relationship (SAR) campaigns. 5-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream structure-activity relationship (SAR) campaigns. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) is a highly versatile, multi-functionalized pyridine derivative. As a Senior Application Scientist, I have observed that this molecule's specific substitution pattern—combining an electron-donating methoxy group, a sterically tuning methyl group, a carboxylic acid for amide coupling, and a bromine atom for transition-metal catalysis—provides an ideal scaffold for complex active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its application in cross-coupling methodologies.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex reaction matrices. The physicochemical profile of this compound dictates its stability, solubility, and reactivity[1].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1369354-33-5Unique registry identifier for procurement and tracking.
Molecular Formula C8H8BrNO3Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 246.06 g/mol Optimal low molecular weight for fragment-based drug design (FBDD).
Purity Standard ≥97%Required threshold to prevent catalyst poisoning in downstream steps.
Storage Conditions Room TemperatureIndicates high thermodynamic stability of the substituted pyridine core.
InChIKey QDJOAUYUIHAUFM-UHFFFAOYSA-NMachine-readable structural identifier.

Data sourced from1[1] and 2[2].

Structural Causality

The architecture of this molecule is not accidental; it is a finely tuned electronic system:

  • C2 Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This makes the core less susceptible to unwanted nucleophilic aromatic substitution (SNAr) while providing a strong hydrogen-bond acceptor for target binding.

  • C3 Carboxylic Acid: Provides a robust handle for amide bond formation, allowing rapid library generation via standard coupling reagents (e.g., HATU, EDC).

  • C5 Bromine: The primary site for C-C or C-N bond formation. Its position para to the electron-withdrawing carboxylic acid (offset by the ortho methoxy) creates a specific electronic environment that favors oxidative addition by Palladium catalysts.

  • C6 Methyl Group: Imparts steric hindrance adjacent to the bromine, which can dictate the regioselectivity of incoming nucleophiles and increase the overall lipophilicity of the scaffold.

MolecularArchitecture Core 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid CAS: 1369354-33-5 C3 C3: Carboxylic Acid Amide/Ester Formation Core->C3 Derivatization C5 C5: Bromine Cross-Coupling Handle Core->C5 C-C/C-N Bond C2 C2: Methoxy Electronic Tuning Core->C2 H-Bond Acceptor C6 C6: Methyl Steric Shielding Core->C6 Lipophilicity

Fig 1. Structural functionalization logic of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Experimental Methodology: Self-Validating Suzuki-Miyaura Cross-Coupling

To leverage the C5 bromine handle, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. However, standard protocols often fail due to the steric hindrance of the C6 methyl group and the potential for the C3 free carboxylic acid to coordinate with the catalyst.

The following protocol is engineered as a self-validating system , ensuring that the researcher can analytically confirm success at each critical juncture.

Reagents & Causality
  • Substrate: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq).

  • Coupling Partner: Aryl boronic acid (1.2 eq) – Slight excess ensures complete consumption of the valuable pyridine core.

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq) – The bidentate dppf ligand provides a wide bite angle, which accelerates the rate-limiting reductive elimination step, crucial for sterically hindered substrates like this C6-methylated pyridine.

  • Base: K₂CO₃ (3.0 eq) – Requires 3.0 eq because 1.0 eq is immediately consumed to deprotonate the C3 carboxylic acid, leaving 2.0 eq to activate the boronic acid.

  • Solvent: 1,4-Dioxane/H₂O (4:1) – Water is required to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Protocol

Step 1: Reaction Assembly & Degassing

  • Charge a Schlenk flask with the pyridine substrate, aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O mixture.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Perform three freeze-pump-thaw cycles or sparge with N₂ for 15 minutes.

  • Validation Checkpoint 1: Upon addition of the solvent and initial mixing, the solution should appear reddish-orange. A rapid shift to black before heating indicates premature catalyst decomposition (Pd black formation).

Step 2: Catalytic Heating

  • Heat the reaction mixture to 80°C under an N₂ atmosphere for 12 hours.

  • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for the oxidative addition of Pd(0) into the strong C(sp²)-Br bond.

  • Validation Checkpoint 2 (LC-MS): At 4 hours, remove a 10 µL aliquot, quench in 1 mL Acetonitrile, and run LC-MS. You must observe the disappearance of the distinct m/z 246/248 (M+H)⁺ doublet (the isotopic signature of bromine) and the appearance of the desired product mass. If the doublet persists, catalyst poisoning has occurred.

Step 3: Workup & Isolation

  • Cool to room temperature and filter through a pad of Celite to remove Pd residue.

  • Causality: The product is currently in the aqueous layer as a potassium carboxylate salt. It will not extract into organic solvents.

  • Acidify the aqueous layer with 1M HCl to pH 3-4.

  • Validation Checkpoint 3: Upon reaching pH 3-4, the protonated carboxylic acid will precipitate as a solid or become extractable. Extract with Ethyl Acetate (3x).

  • Dry over Na₂SO₄, concentrate, and purify via reverse-phase chromatography.

Workflow S1 1. Degassing (Remove O2) S2 2. Assembly (Substrate + Boronic Acid) S1->S2 S3 3. Catalysis (Pd(dppf)Cl2 + K2CO3) S2->S3 S4 4. Heating (80°C, 12h) S3->S4 S5 5. Workup (pH 3-4 Extraction) S4->S5

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow for C5 functionalization.

Safety, Handling, and Environmental Impact

As with any highly functionalized halogenated aromatic, strict adherence to safety protocols is non-negotiable. According to the standardized Safety Data Sheet (SDS)[3], this compound presents specific acute hazards that require engineering controls.

GHS Hazard Classification
Hazard CodeDescriptionCausality & Precautionary Measures
H302 Harmful if swallowedThe compound is biologically active. P264, P270: Wash hands thoroughly; do not eat/drink in the lab.
H315 Causes skin irritationThe acidic nature of the C3 carboxyl group can cause local dermal irritation. P280: Wear nitrile gloves.
H319 Causes serious eye irritationFine powders can aerosolize and react with ocular moisture. P305+P351+P338: Use safety goggles; rinse cautiously if exposed.
H335 May cause respiratory irritationInhalation of dust disrupts respiratory mucosa. P261, P271: Handle strictly within a certified fume hood.

Safety parameters verified via 3[3].

Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area. While stable at room temperature, protecting the compound from prolonged exposure to light and moisture will prevent slow decarboxylation or degradation of the methoxy group.

References

Sources

Exploratory

Structural Elucidation, Synthesis, and Medicinal Chemistry of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid: A Technical Guide

Executive Summary The compound 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) is a highly functionalized aza-heterocycle that serves as a privileged building block in modern drug discovery[1]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) is a highly functionalized aza-heterocycle that serves as a privileged building block in modern drug discovery[1]. Featuring orthogonal synthetic handles and a carefully tuned electronic profile, this scaffold is frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and GPCR ligands. This whitepaper provides a comprehensive technical breakdown of its structural nomenclature, pharmacokinetic utility, and a self-validating synthetic methodology designed for high-yield isolation.

Structural Elucidation & IUPAC Nomenclature Framework

The systematic naming of highly substituted heterocycles requires strict adherence to the priority rules established in the [2]. The structural elucidation of this compound is derived through a logical, step-by-step application of these rules:

  • Parent Hydride Identification: The core structure is a six-membered aromatic ring containing one nitrogen atom, universally recognized by the retained preferred IUPAC name, pyridine [2].

  • Principal Functional Group: The molecule contains a carboxylic acid (-COOH), a methoxy group (-OCH3), a bromine atom (-Br), and a methyl group (-CH3). According to IUPAC seniority rules (P-41), the carboxylic acid takes the highest precedence and is designated as the principal functional group, providing the suffix "-carboxylic acid".

  • Numbering the Ring: The heteroatom (nitrogen) is obligatorily assigned locant 1. The ring is then numbered to provide the principal group (-COOH) with the lowest possible locant. Numbering towards the carboxylic acid assigns it position 3 (rather than 5 if numbered in the opposite direction).

  • Substituent Assignment & Alphabetization: With the numbering fixed (N=1, C3=COOH), the remaining substituents are located at C2 (methoxy), C5 (bromo), and C6 (methyl). These prefixes are assembled in strict alphabetical order: bromo > methoxy > methyl .

Combining these elements yields the definitive name: 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid .

IUPAC_Nomenclature Step1 1. Parent Structure Pyridine Ring Step2 2. Principal Group Carboxylic Acid (-COOH) Step1->Step2 Step3 3. Numbering N=1, C3=COOH (Lowest Locant) Step2->Step3 Step4 4. Substituents 2-Methoxy, 5-Bromo, 6-Methyl Step3->Step4 Step5 5. Alphabetization Bromo > Methoxy > Methyl Step4->Step5 Final 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid Step5->Final

Logical derivation of the IUPAC name following Blue Book rules.

Medicinal Chemistry & Pharmacokinetic Profiling

In medicinal chemistry, pyridine analogs are highly advantageous for drug lead development due to their unique lipophilicity, electronic characteristics, and ability to act as hydrogen bond acceptors[3]. Every substituent on the 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid scaffold serves a distinct pharmacokinetic or synthetic purpose:

  • The Pyridine Core: Lowers the overall lipophilicity (LogP) compared to a phenyl ring, significantly improving aqueous solubility and oral bioavailability[3].

  • 2-Methoxy Group: Acts as a strong electron-donating group (+M effect) that modulates the basicity (pKa) of the pyridine nitrogen. Sterically, it shields the C2 position from nucleophilic metabolic attack, enhancing the molecule's half-life[4].

  • 6-Methyl Group: Serves as a critical steric block. The C6 position of pyridines is highly susceptible to oxidation by Cytochrome P450 enzymes (forming 2-pyridones). The methyl group effectively shuts down this metabolic liability[5].

  • 5-Bromo Substituent: While halogens can improve membrane permeability and act as halogen bond donors with target proteins, the primary utility of the C5-bromine is as a synthetic handle. It allows for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build complex molecular architectures[6].

  • 3-Carboxylic Acid: Provides a highly reactive site for amide bond formation, allowing the scaffold to be easily coupled to various amines during the synthesis of targeted inhibitors.

Synthetic Methodology & Workflow

The synthesis of highly substituted pyridines requires careful control of regiochemistry. The following step-by-step protocol leverages the intrinsic electronic directing effects of the pyridine substituents to achieve a self-validating, high-yield synthesis[6].

Step 1: Regioselective O-Alkylation

Objective: Convert ethyl 2-hydroxy-6-methylpyridine-3-carboxylate to ethyl 2-methoxy-6-methylpyridine-3-carboxylate. Protocol:

  • Dissolve the starting material in anhydrous DMF.

  • Add 1.2 equivalents of Silver Carbonate (Ag₂CO₃) and 1.5 equivalents of Iodomethane (MeI). Stir at 60°C for 12 hours. Causality & Expertise: 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. Using a silver salt is critical; according to the Hard-Soft Acid-Base (HSAB) principle, the high affinity of silver for iodine drives the reaction, while the "hard" oxygen nucleophile selectively attacks the methyl group, preventing unwanted N-alkylation.

Step 2: Electrophilic Aromatic Bromination

Objective: Regioselective bromination at the C5 position. Protocol:

  • Dissolve the intermediate from Step 1 in Acetonitrile (MeCN).

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) in portions at room temperature. Stir for 4 hours in the dark. Causality & Expertise: The methoxy group at C2 is strongly electron-donating, activating the para position (C5) toward electrophilic aromatic substitution. Concurrently, the methyl group at C6 provides mild inductive activation to its ortho position (C5). This synergistic directing effect ensures complete regioselectivity for the 5-bromo product[6][7].

Step 3: Saponification

Objective: Hydrolysis of the ester to yield the final carboxylic acid. Protocol:

  • Dissolve the brominated intermediate in a 3:1 mixture of THF/H₂O.

  • Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature until complete.

  • Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the final product. Filter and dry under vacuum.

Synthesis_Workflow SM Ethyl 2-hydroxy-6- methylpyridine-3-carboxylate Int1 Ethyl 2-methoxy-6- methylpyridine-3-carboxylate SM->Int1 MeI, Ag2CO3 DMF, 60°C Int2 Ethyl 5-bromo-2-methoxy-6- methylpyridine-3-carboxylate Int1->Int2 NBS MeCN, RT Prod 5-Bromo-2-methoxy-6-methyl pyridine-3-carboxylic acid Int2->Prod 1. LiOH, THF/H2O 2. HCl (aq)

Three-step synthetic workflow for the target pyridine derivative.

Analytical Validation Protocol

A core pillar of rigorous chemical development is the establishment of a self-validating analytical system. The successful synthesis of 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid must be confirmed by the disappearance of intermediate signals and the emergence of specific structural markers.

The table below summarizes the quantitative data and structural correlations required to validate the final compound:

Analytical TechniqueTarget ParameterExpected Signal / ValueStructural Correlation & Validation Logic
¹H NMR (DMSO-d₆)C4-H~8.2 ppm (s, 1H)The isolated aromatic proton appears as a distinct singlet, heavily deshielded by the adjacent -COOH and -Br groups. Its presence confirms mono-bromination at C5.
¹H NMR (DMSO-d₆)-OCH₃~3.9 ppm (s, 3H)Validates successful O-alkylation (Step 1).
¹H NMR (DMSO-d₆)-CH₃~2.5 ppm (s, 3H)Corresponds to the methyl group at C6.
¹H NMR (DMSO-d₆)-COOH~13.0 ppm (br s, 1H)Validates successful saponification (Step 3).
¹³C NMR (DMSO-d₆)-COOH Carbon~166 ppmConfirms the presence of the principal functional group.
LC-MS (ESI+) [M+H]⁺m/z 246.0 and 248.0Displays a classic 1:1 isotopic pattern characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), definitively proving the molecular weight.

Note: The completion of Step 2 (Bromination) is internally validated by monitoring the ¹H NMR for the disappearance of the C5-H doublet, leaving only the C4-H singlet.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) / QMUL URL: [Link]

  • Title: Functionalisation of 2-Methoxy-6-methylpyridine Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions Source: Journal of Chemical Reviews URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid: A Technical Guide

Introduction Predicted Spectroscopic Data The following sections detail the anticipated spectroscopic data for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. These predictions are based on established principles o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, the methyl group protons, and the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H4)8.0 - 8.5Singlet1H
Methoxy (-OCH₃)3.9 - 4.2Singlet3H
Methyl (-CH₃)2.5 - 2.8Singlet3H

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
C2 (C-OCH₃)160 - 165
C6 (C-CH₃)155 - 160
C3 (C-COOH)140 - 145
C4 (C-H)135 - 140
C5 (C-Br)115 - 120
Methoxy (-OCH₃)50 - 55
Methyl (-CH₃)20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=C and C=N stretch (Pyridine Ring)1550 - 1650Medium to Strong
C-O stretch (Methoxy and Carboxylic Acid)1200 - 1300Strong
C-Br stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (molecular formula: C₈H₈BrNO₃), the expected molecular weight is approximately 260.97 g/mol . The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pattern:

  • [M]⁺˙ : Molecular ion peak (with a prominent M+2 peak).

  • [M - H₂O]⁺˙ : Loss of water from the carboxylic acid.

  • [M - OCH₃]⁺ : Loss of the methoxy radical.

  • [M - COOH]⁺ : Loss of the carboxylic acid group.

  • [M - Br]⁺ : Loss of the bromine radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.[1][2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[1][3] The choice of solvent is critical as it can influence chemical shifts.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used.[3]

    • If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent them from interfering with the magnetic field homogeneity.[1]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Perform locking and shimming procedures to optimize the homogeneity of the magnetic field. This is crucial for obtaining high-resolution spectra.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[1]

    • For unambiguous assignment of all proton and carbon signals, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration and peak picking.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Reference the chemical shifts of all spectra to the internal standard (TMS at 0 ppm).

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

  • Instrument Setup :

    • Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (commonly diamond) is clean. Wipe it with a soft cloth dampened with a suitable solvent like isopropanol and allow it to dry completely.[5]

    • Collect a background spectrum. This will be a spectrum of the empty ATR crystal and will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[6]

  • Sample Analysis :

    • Place a small amount of the solid 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid onto the center of the ATR crystal.[5][7]

    • Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface. This is crucial for obtaining a high-quality spectrum.[5][8]

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Post-Analysis :

    • Retract the pressure arm and carefully remove the sample.

    • Clean the ATR crystal thoroughly with a solvent-dampened cloth to prepare for the next measurement.[5]

MS Data Acquisition (Electron Ionization)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

  • Sample Introduction :

    • Ensure the sample is pure and dry. For a solid sample, it can be introduced via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[9][10]

  • Ionization and Fragmentation :

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons, typically at 70 eV.[9][10][11]

    • This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙). The excess energy imparted to the molecular ion leads to fragmentation.[9][11]

  • Mass Analysis and Detection :

    • The positively charged ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid and detailed protocols for data acquisition. By understanding the predicted NMR, IR, and MS spectra, and by following the outlined experimental procedures, researchers and drug development professionals can effectively characterize this and similar novel compounds. The combination of predictive data and robust experimental methodology serves as a powerful tool in the advancement of chemical and pharmaceutical research.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

  • Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • LearnSci. (n.d.). IR: recording spectra. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Contact and Orientation Effects in FT-IR ATR Spectra. Retrieved from [Link]

  • Reddit. (2024, March 7). Predict 1 H-NMR : r/OrganicChemistry. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with essential technical information on 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, a key building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides researchers, scientists, and drug development professionals with essential technical information on 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, a key building block in the synthesis of novel therapeutic agents. This document outlines its chemical identity, commercial availability, and critical quality control parameters to ensure its effective application in research and development.

Chemical Identity and Properties

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₃. Its unique structural features, including the bromine, methoxy, and carboxylic acid functional groups, make it a versatile intermediate in medicinal chemistry.

Key Identifiers:

  • CAS Number: 1369354-33-5[1]

  • Molecular Weight: 246.06 g/mol

  • Synonym: 5-bromo-2-methoxy-6-methylnicotinic acid

A two-dimensional representation of the chemical structure is provided below.

Caption: 2D structure of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Commercial Availability and Sourcing

The acquisition of high-quality starting materials is a critical first step in any research and development workflow. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is available from specialized chemical suppliers.

Identified Commercial Suppliers

Based on current catalog listings, the following supplier offers this compound:

SupplierDistributorCAS NumberPurityAdditional Information
Leyan / Shanghai Haohong Scientific Co., LtdSigma-Aldrich1369354-33-597%Store at room temperature.

It is important to note that while other suppliers may list structurally similar compounds, it is crucial to verify the exact CAS number (1369354-33-5) to ensure the procurement of the correct molecule. The prevalence of related isomers in commercial catalogs necessitates careful sourcing.

Quality Control and Analytical Verification

To ensure the integrity of experimental results, rigorous quality control of starting materials is paramount. Researchers should independently verify the identity and purity of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid upon receipt.

Recommended Analytical Methods

The following analytical techniques are recommended for the quality assessment of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Representative Experimental Protocol: Purity Determination by HPLC

The following is a general HPLC method that can be adapted for the purity analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Objective: To determine the purity of a sample of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Materials:

  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. Dilute to the mark to obtain a standard solution of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare a sample solution in the same manner as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, and increase linearly over a set time to a higher percentage of B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

The workflow for this quality control process can be visualized as follows:

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation A Receive Compound B Prepare Standard and Sample Solutions A->B C HPLC Analysis B->C D NMR Spectroscopy B->D E Mass Spectrometry B->E F Confirm Structure and Purity C->F D->F E->F G Release for R&D Use F->G

Caption: A typical quality control workflow for incoming chemical reagents.

Synthesis and Application Insights

While a specific, publicly available synthesis protocol for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is not readily found in the searched literature, related syntheses of similar molecules provide valuable insights. For instance, the synthesis of the closely related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been described in the literature.[2] This synthesis involves a multi-step process starting from 2,6-disubstituted pyridine-3-carboxylates. The key steps often involve nucleophilic substitution to introduce the methoxy and other functional groups, followed by bromination and hydrolysis.

The structural motifs present in 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid suggest its utility as a precursor in the development of kinase inhibitors and other targeted therapies in oncology and immunology. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships.

Safety and Handling

Based on available information, 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853.
  • Chemical Substance Information. 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid for Pharmaceutical Research Introduction: The Strategic Importance of Pyridine Scaffolds The Suzuki-Miyaura cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid for Pharmaceutical Research

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the construction of complex molecular architectures is a cornerstone of drug discovery and development.[3][4][5] Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets.

This application note provides a detailed guide for researchers on the Suzuki-Miyaura coupling of a specific, highly functionalized substrate: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. This molecule presents a unique set of challenges and opportunities. The electron-rich nature of the pyridine ring, combined with steric hindrance and the presence of a reactive carboxylic acid group, necessitates a carefully considered approach to achieve successful coupling. By understanding the underlying mechanistic principles and optimizing key reaction parameters, researchers can effectively utilize this building block to generate novel biaryl and heteroaryl structures for screening and lead optimization programs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the reaction.[6][8]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[2][9] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (R¹-X) R1X->OxAdd R2B Organoboronic Acid (R²-B(OR)₂) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling the Pyridine Substrate

A successful coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid hinges on carefully selecting the reaction components to overcome inherent substrate challenges.

  • Substrate Reactivity: The pyridine ring is substituted with two electron-donating groups (methoxy and methyl) ortho and para to the bromine atom. This increased electron density at the reaction center can make the oxidative addition step more challenging compared to electron-deficient aryl halides.[6][10] Furthermore, the methyl group adjacent to the bromine introduces significant steric hindrance, which can impede the approach of the palladium catalyst.

  • The Role of the Carboxylic Acid: The presence of the acidic proton on the carboxylic acid group means it will react with the base. While this may seem problematic, many Suzuki couplings are tolerant of free carboxylic acids, and in some cases, the carboxylate can act as an internal base or ligand. However, the potential for decarboxylation at high temperatures or coordination to the palladium center, which could inhibit catalysis, must be considered. In most cases, protection is not required if the base and temperature are chosen judiciously.

  • Catalyst and Ligand Selection: For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may prove inefficient. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, is highly recommended.[11] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to challenging substrates. Modern pre-catalysts that reliably generate the active Pd(0) species in situ are often a superior choice to older palladium sources.[12]

  • Choice of Base and Solvent: The base is critical for activating the boronic acid for transmetalation.[2] Its effectiveness is often linked to the solvent system.[13]

    • Bases: Inorganic bases such as K₃PO₄ and Cs₂CO₃ are often effective, particularly with hindered substrates. K₂CO₃ is a milder and commonly used alternative.[12] The choice may require screening to find the optimal balance between promoting transmetalation and avoiding potential side reactions like esterification if an alcohol solvent is present.

    • Solvents: Aprotic polar solvents like dioxane, THF, or DMF are commonly employed.[14] Often, a biphasic system with water (e.g., toluene/water or dioxane/water) is beneficial, as it can aid in dissolving the inorganic base and facilitating the reaction at the interface.[2][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh Substrates - Prepare Solvent/Base Mixture start->reagents setup 2. Reaction Setup - Combine Reagents in Flask - Add Catalyst/Ligand reagents->setup degas 3. Degassing - Sparge with Argon/N₂ - or Freeze-Pump-Thaw setup->degas reaction 4. Reaction - Heat to Desired Temp - Monitor by TLC/LC-MS degas->reaction workup 5. Work-up - Quench Reaction - Acidify & Extract reaction->workup purify 6. Purification - Column Chromatography - or Recrystallization workup->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki coupling experiment.

Materials and Reagents:

  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a round-bottom flask or reaction vial suitable for heating under an inert atmosphere.

Reaction Parameter Summary

ParameterRecommended Range/ValueRationale
Aryl Bromide 1.0 eqLimiting reagent
Boronic Acid 1.2 - 1.5 eqA slight excess ensures complete consumption of the aryl bromide.
Pd Catalyst 1 - 3 mol%Balances reaction efficiency with cost and ease of removal.
Base 2.0 - 3.0 eqEnsures complete activation of the boronic acid.
Solvent Dioxane/H₂O (4:1)A common, effective solvent system for Suzuki couplings.
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.[12]
Time 4 - 24 hoursReaction progress should be monitored.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Degassing (Critical): Thoroughly degas the reaction mixture by sparging with an inert gas for a further 15-20 minutes. Oxygen can deactivate the catalyst and promote undesirable side reactions like homocoupling.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. This will protonate the product's carboxylic acid, making it extractable into the organic layer.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, degraded palladium source, or oxidized phosphine ligand.Ensure rigorous degassing.[12] Use a fresh, high-quality pre-catalyst.
Suboptimal Conditions: Temperature too low, wrong base/solvent combination.Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Increase the temperature cautiously. Try a different solvent system (e.g., Toluene/H₂O, DMF).
Poor Boronic Acid Quality: Boronic acids can degrade over time (protodeboronation).Use fresh boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[7]Improve the degassing procedure significantly.
Use of Pd(II) Pre-catalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.Start with a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for clean activation.[12]
Dehalogenation of Starting Material Hydride Sources: Certain reagents or solvents can act as hydride sources.Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to carbonate or phosphate bases and an aprotic solvent.
Low Product Recovery Emulsion during Work-up: The carboxylic acid product can act as a surfactant.Add more brine during the work-up to break the emulsion. Filter the mixture through a pad of Celite.
Product Solubility: The product may have partial solubility in the aqueous phase, even after acidification.Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a highly valuable transformation for accessing novel chemical matter in drug discovery. While the substrate's electronic and steric properties present distinct challenges, a successful outcome is readily achievable through the rational selection of a modern catalyst system, appropriate base and solvent, and meticulous execution of an oxygen-free protocol. By leveraging the insights and procedures detailed in this guide, researchers can confidently employ this versatile building block to accelerate their synthetic programs and explore new frontiers in medicinal chemistry.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • IOP Publishing. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Wiley Online Library. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2020). Palladium‐Catalyzed Acyl Suzuki–Miyaura Coupling from Carboxylic Acids In Situ Activated by HATU: An Efficient Way to Ketones Laid by Nitrogen Coordination. [Link]

Sources

Application

Application Notes and Protocols for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a highly functionalized heterocyclic building block that holds significant potential for the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a highly functionalized heterocyclic building block that holds significant potential for the synthesis of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive carboxylic acid, a bromine atom amenable to cross-coupling reactions, and methoxy and methyl groups that can influence conformation and metabolic stability, makes it a valuable starting point for generating diverse chemical libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into its synthetic applications, provide detailed experimental protocols for key transformations, and discuss the rationale behind these methodologies.

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific arrangement of substituents in 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid allows for the exploration of chemical space in a controlled and predictable manner, making it an attractive starting material for targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases.

Key Synthetic Applications

The chemical architecture of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid allows for two primary, and highly valuable, synthetic transformations in a medicinal chemistry context: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Coupling: Forging Connections to Biological Targets

The carboxylic acid functionality is a key handle for derivatization, most commonly through the formation of amide bonds. Amide coupling is a fundamental reaction in medicinal chemistry, enabling the linkage of the pyridine core to a vast array of amine-containing fragments.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical groups that can interact with specific residues within a biological target.

Causality in Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (like EDC) and uronium/aminium salts (like HATU or HBTU). The choice of coupling reagent, base, and solvent can significantly impact reaction efficiency, yield, and the preservation of stereochemistry, particularly with chiral amines.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[2] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. The resulting biaryl structures are common motifs in many kinase inhibitors and other targeted therapeutics.[3]

Causality in Experimental Choices: The Suzuki-Miyaura coupling is a powerful and versatile reaction, but its success is contingent on the appropriate selection of the palladium catalyst, ligand, base, and solvent system. The electron-deficient nature of the pyridine ring generally makes the C-Br bond susceptible to oxidative addition to the palladium(0) catalyst. The choice of phosphine ligand is critical for stabilizing the catalytic species and promoting efficient reductive elimination to form the desired product. The base plays a crucial role in the transmetalation step, activating the boronic acid component.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the application of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in key synthetic transformations.

Protocol 1: Amide Coupling via EDC/HOBt Activation

This protocol describes a general procedure for the synthesis of amides from 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid using the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the additive Hydroxybenzotriazole (HOBt).

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid G Combine Starting Materials (Carboxylic Acid, Amine, HOBt, Base in Solvent) A->G B Amine (R-NH2) B->G C EDC I Add EDC C->I D HOBt D->G E Base (e.g., DIPEA) E->G F Anhydrous Solvent (e.g., DMF) F->G H Cool to 0 °C G->H H->I J Warm to RT, Stir 12-24h I->J K Aqueous Work-up (e.g., NaHCO3 wash) J->K L Extraction with Organic Solvent K->L M Dry and Concentrate L->M N Purification (e.g., Column Chromatography) M->N O Desired Amide Product N->O

Caption: Workflow for Amide Coupling using EDC/HOBt.

Materials:

  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in a suitable volume of anhydrous DMF or DCM.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The progress of the reaction can be monitored for the consumption of the starting carboxylic acid and the appearance of the less polar amide product by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (or its corresponding ester) with an aryl or heteroaryl boronic acid.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid derivative (e.g., methyl ester) F Combine Starting Materials, Catalyst, and Base in Solvent A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent System (e.g., Dioxane/Water) E->F G Degas the Reaction Mixture F->G H Heat to 80-100 °C, Stir 4-16h G->H I Cool to RT, Dilute with Water H->I J Extraction with Organic Solvent I->J K Dry and Concentrate J->K L Purification (e.g., Column Chromatography) K->L M Desired Biaryl Product L->M

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • Methyl 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylate (1.0 eq) Note: The ester is often used to avoid potential complications with the free carboxylic acid.

  • Aryl or Heteroaryl boronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask suitable for heating under an inert atmosphere, combine Methyl 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Add the dioxane and water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

  • If the final product requires the free carboxylic acid, the methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions.

Self-Validation: The disappearance of the starting bromide and the appearance of the coupled product can be tracked by TLC or LC-MS. Successful coupling will be confirmed by ¹H NMR (disappearance of the proton at the 5-position and appearance of signals corresponding to the new aryl/heteroaryl group) and mass spectrometry.

Application in Target-Oriented Synthesis: A Case Study Perspective

While specific examples for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid are emerging, we can draw strong parallels from its close analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. This analog is a key intermediate in the synthesis of potent antagonists for dopamine D2/D3 and serotonin 5-HT3 receptors, which are important targets for antiemetic and antipsychotic drugs.[4][5][6] The synthetic strategies employed for this analog, particularly the amide coupling to various cyclic diamines, provide a validated blueprint for the derivatization of the title compound.

It is plausible that derivatives of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid could be explored as modulators of various GPCRs. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to receptor modulation and are of significant interest in modern drug discovery.[7][8][9][10] The substituted pyridine scaffold provides a rigid core from which vectors can be explored to interact with allosteric binding pockets.

Potential Therapeutic Targets and Signaling Pathways:

The structural features of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid make it a suitable starting point for the synthesis of inhibitors targeting various enzyme families, such as kinases. The ability to generate diverse libraries through the combination of amide coupling and Suzuki-Miyaura reactions allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.

Signaling Pathway Diagram:

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activation D Transcription Factors C->D Activation E Cell Proliferation, Survival, Angiogenesis D->E Regulation F Kinase Inhibitor (Derived from title compound) F->B Inhibition

Sources

Method

Protocol for amide bond formation with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid Executive Summary & Chemical Profiling In modern medicinal chemistry and drug development, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid

Executive Summary & Chemical Profiling

In modern medicinal chemistry and drug development, highly functionalized pyridine derivatives are prized as versatile structural motifs. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5, MW: 246.06 g/mol ) serves as a bifunctional building block. The carboxylic acid moiety allows for the construction of complex amides, while the 5-bromo substituent provides a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, utilizing this building block presents specific synthetic challenges. The ortho-methoxy group introduces significant steric hindrance directly adjacent to the reaction center, while the heteroaromatic pyridine ring electronically deactivates the carboxylic acid. Standard coupling protocols often result in sluggish kinetics, incomplete conversions, and poor yields. This guide outlines an optimized, self-validating protocol utilizing uronium-based activation to overcome these barriers.

Mechanistic Rationale: The Superiority of HATU

Standard carbodiimide coupling reagents (like EDC or DCC) often fail to drive the aminolysis of sterically hindered substrates to completion. To overcome the shielding effect of the 2-methoxy group, the uronium salt HATU is the reagent of choice[1].

The causality behind this selection lies in the formation of the highly reactive OAt (7-azabenzotriazole) active ester. Unlike standard HOBt esters, the HOAt leaving group generated by HATU features a nitrogen atom at the 7-position of the triazole ring. This nitrogen provides critical anchimeric assistance —acting as an intramolecular general base to hydrogen-bond with the incoming amine. This interaction perfectly aligns the amine's trajectory and drastically lowers the activation energy barrier for the aminolysis step, driving the reaction forward even in sterically congested environments[1].

Reaction Workflow & Pathway

G Acid 5-Bromo-2-methoxy-6-methyl pyridine-3-carboxylic acid Carboxylate Deprotonated Carboxylate Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester Intermediate Carboxylate->ActiveEster Activation (0 °C) HATU HATU Reagent HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide Aminolysis (RT) Amine Primary/Secondary Amine Amine->Amide

Mechanistic workflow of HATU-mediated amide bond formation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling systems when applied to sterically hindered pyridine-3-carboxylic acids.

Coupling SystemActivation TimeAminolysis RateEpimerization RiskByproduct RemovalRelative Cost
HATU / DIPEA < 15 mins Very Fast Low Moderate (HOAt) High
EDC / HOBt30–60 minsSlow to ModerateModerateEasy (Water sol.)Low
T3P / Pyridine> 60 minsSlowVery LowVery Easy (Water)Moderate
PyBOP / TEA30 minsModerateLowHard (HMPA-like)Moderate

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the specific analytical checkpoints are met.

Materials Required:

  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 equiv)

  • Target Primary or Secondary Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Pre-Activation
  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is selected over dichloromethane (DCM) because its high dielectric constant stabilizes the polar transition states of uronium-based activations, accelerating the reaction.

  • Action: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution.

    • Causality: DIPEA acts as a sterically hindered, weak, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form the carboxylate ion without competing as a nucleophile against the amine[2].

  • Action: Cool the mixture to 0 °C using an ice bath, then add HATU (1.2 equiv, 0.6 mmol) in one portion.

    • Checkpoint 1 (Validation): Stir for 15 minutes at 0 °C. Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The chromatogram must show the complete consumption of the starting material (m/z 247.0 [M+H]+) and the appearance of the OAt-active ester intermediate. Proceeding before full activation leads to reduced yields and unreacted starting material.

Step 2: Aminolysis
  • Action: Add the target amine (1.2 equiv, 0.6 mmol) dropwise to the activated ester solution.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Causality: The ortho-methoxy group sterically shields the carbonyl. Warming to room temperature provides the kinetic energy required for the amine to attack the OAt-ester, while the neighboring nitrogen in the HOAt leaving group provides anchimeric assistance to guide the amine into the optimal trajectory[1].

    • Checkpoint 2 (Validation): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes, visualized under UV 254 nm). The active ester spot should be entirely replaced by the product spot within 2 to 4 hours.

Step 3: Quench and Selective Extraction
  • Action: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) and dilute with Ethyl Acetate (20 mL). Separate the layers.

  • Action: Wash the organic layer sequentially with 5% aqueous Citric Acid (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and Brine (10 mL).

    • Causality: The Citric Acid wash selectively protonates unreacted aliphatic amines and residual DIPEA, partitioning them into the aqueous waste. The NaHCO₃ wash deprotonates the acidic HOAt byproduct and any trace unreacted starting carboxylic acid, pulling them into the aqueous phase.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Checkpoint 3 (Validation): Obtain a crude ¹H-NMR spectrum. The absence of a singlet at ~8.6 ppm (characteristic of the HOAt aromatic proton) confirms a successful aqueous workup and removal of the coupling byproduct.

Downstream Application Notes

The resulting amide retains the 5-bromo substituent intact, as the mild room-temperature conditions of the HATU coupling do not induce dehalogenation. This intermediate is now primed for late-stage diversification. Researchers can subject the purified amide to standard Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water, 90 °C) with various aryl or heteroaryl boronic acids to rapidly expand structure-activity relationship (SAR) libraries.

References

  • Growing Science - Process optimization for acid-amine coupling: a catalytic approach. Retrieved from:[Link][2]

Sources

Application

Application Note: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical libraries relies heavily on the use of orthogonally functionalizable building blocks. 5-Bromo-2-methoxy-6-methylpyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical libraries relies heavily on the use of orthogonally functionalizable building blocks. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a highly versatile bifunctional scaffold that perfectly fits this paradigm[1]. Featuring a C3-carboxylic acid and a C5-bromide on a central pyridine ring, this compound allows researchers to execute divergent synthetic workflows—such as amidation and transition-metal-catalyzed cross-coupling—without the need for complex protecting group strategies.

This application note provides a comprehensive, mechanistically grounded guide to utilizing this building block, detailing the causality behind reagent selection and outlining self-validating experimental protocols.

Physicochemical Properties & Handling

Understanding the baseline properties of the scaffold is critical for predicting solubility and reactivity during assay development and synthesis[1][2].

PropertyValueOperational Implication
Chemical Name 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acidCore IUPAC nomenclature for inventory.
CAS Number 1369354-33-5Primary identifier for sourcing[1].
Molecular Formula C 8​ H 8​ BrNO 3​ Used for mass spectrometry (MS) validation.
Molecular Weight 246.06 g/mol Base MW for stoichiometric calculations[3].
Isotopic Signature 1:1 ratio at m/z 246 / 248Crucial for LC-MS tracking of the intact C-Br bond.
Storage Conditions Room temperature, dryStable under standard laboratory conditions[1].

Strategic Applications & Mechanistic Causality

The true value of this building block lies in its orthogonal reactivity . As a Senior Application Scientist, it is essential to look beyond the basic transformation and understand why specific conditions are required for this exact heterocycle.

The C3-Carboxylic Acid: Amide Bond Formation

The C3 position is primed for derivatization via amide bond formation, a reaction ubiquitous in pharmaceutical synthesis[4].

  • Causality of Reagent Choice: While traditional carbodiimides (e.g., EDC/HOBt) can be used, the proximity of the C2-methoxy group introduces slight steric hindrance. Therefore, uronium-based coupling reagents like HATU are strongly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling kinetics even with sterically demanding or electronically deactivated amines[4].

The C5-Bromide: Suzuki-Miyaura Cross-Coupling

The C5 position serves as the electrophilic partner in palladium-catalyzed cross-coupling reactions.

  • Causality of Catalyst Selection: The electron-donating C2-methoxy group increases the electron density of the pyridine ring. This slightly deactivates the C5-Br bond toward oxidative addition compared to an unsubstituted bromopyridine. To overcome this energy barrier, a palladium catalyst with a bidentate phosphine ligand, such as Pd(dppf)Cl 2​ , is optimal. The large bite angle of the dppf ligand facilitates both efficient oxidative addition and rapid reductive elimination, minimizing unwanted debromination side reactions.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available when utilizing this building block. Researchers can choose to prioritize either amidation (Pathway A) or cross-coupling (Pathway B) based on the stability of the incoming functional groups.

G Start 5-Bromo-2-methoxy-6-methylpyridine- 3-carboxylic acid AmideInt Intermediate A (C3-Amide, C5-Bromo) Start->AmideInt Pathway A: Amidation (HATU/DIPEA) SuzukiInt Intermediate B (C3-Acid, C5-Aryl) Start->SuzukiInt Pathway B: Suzuki Coupling (Pd(dppf)Cl2, Base) Final Target Scaffold (Fully Functionalized) AmideInt->Final Suzuki Coupling (Pd(dppf)Cl2, Base) SuzukiInt->Final Amidation (HATU/DIPEA)

Caption: Divergent orthogonal functionalization workflows for the pyridine scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to confirm causality and reaction progression.

Protocol A: HATU-Mediated Amidation (Pathway A)

Objective: Form a C3-amide while preserving the C5-bromide handle.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir at room temperature for 15 minutes. Mechanistic Insight: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in 1 mL of 50% MeCN/H 2​ O. Analyze via LC-MS.

    • Validation Checkpoint: The starting material (m/z 246/248) must be entirely consumed. The product peak must exhibit a strict 1:1 isotopic doublet (M / M+2), proving that the C-Br bond remains intact and orthogonal selectivity was achieved.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3​ (to remove HOAt byproducts), and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Pathway B or Late-Stage)

Objective: Couple an aryl/heteroaryl boronic acid to the C5 position.

  • Preparation: Charge a microwave vial with the C5-bromo intermediate (1.0 eq, 0.5 mmol), the desired boronic acid (1.5 eq, 0.75 mmol), and K 2​ CO 3​ (3.0 eq, 1.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 5.0 mL). Mechanistic Insight: Water is strictly required to dissolve the inorganic base, which must activate the boronic acid into a reactive boronate complex prior to the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath or microwave reactor for 8–12 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS.

    • Validation Checkpoint: The 1:1 bromine isotopic doublet must completely disappear, replaced by a single mass peak corresponding to the cross-coupled product. If a peak corresponding to [M - 79] appears, it indicates premature hydrodebromination; in future runs, lower the temperature or switch to a more sterically hindered ligand like XPhos.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, extract the aqueous layer, dry the combined organics, and purify via flash chromatography.

References

  • Valeur, E., & Bradley, M. (2009) Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Meringdal, J. W., & Menche, D. (2025) Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Source: Chemical Society Reviews, 54, 5746-5765. URL:[Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Abstract This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity and quantification are critical for drug development and quality control. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring excellent peak shape, resolution, and sensitivity for the analyte. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative of increasing importance in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, a validated analytical method for determining its purity and concentration is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideally suited for this purpose.[1]

The chemical structure of the target analyte, possessing both a carboxylic acid and a pyridine nitrogen, presents a unique challenge in HPLC method development. These functional groups are ionizable, and their protonation state is dependent on the pH of the mobile phase.[2] Uncontrolled ionization can lead to poor peak shape, such as fronting or tailing, and inconsistent retention times.[3] Therefore, careful control of the mobile phase pH is critical for achieving a robust and reproducible separation.[4] This application note describes a method that addresses these challenges through the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby promoting a single, well-defined chromatographic peak.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

  • Structure:

    • IUPAC Name: 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid[5]

    • Molecular Formula: C₈H₈BrNO₃[6]

    • Molecular Weight: 246.06 g/mol

  • Solubility: The compound is expected to be soluble in common organic solvents such as methanol and acetonitrile, which are suitable for use as HPLC mobile phase components.

  • UV Absorbance: The pyridine ring system contains π-π* and n-π* electronic transitions, leading to strong UV absorbance.[7] Pyridine derivatives typically exhibit significant absorbance in the UV region, with absorption maxima often observed around 254 nm.[8]

HPLC Method and Protocol

This section outlines the detailed experimental conditions for the HPLC analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its hydrophobicity and wide applicability.[9]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)

    • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid reference standard

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds and is a robust, widely available stationary phase.[9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.[3]
Mobile Phase B AcetonitrileA common and effective organic modifier in reverse-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% BA gradient elution allows for the efficient elution of the analyte while also cleaning the column of any more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmPyridine derivatives generally exhibit strong absorbance at this wavelength, providing good sensitivity.[8]
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent to create a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of working standards by serial dilution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for calibration.

Sample Solution Preparation:

  • Accurately weigh the sample containing 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

  • Dissolve the sample in a suitable volume of methanol to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.[9]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be < 2.0%.

Method Development and Optimization: The "Why" Behind the "How"

The development of this HPLC method was guided by the physicochemical properties of the analyte and established principles of reverse-phase chromatography.

Choice of Stationary Phase

A C18 stationary phase was selected due to its hydrophobic nature, which is well-suited for retaining moderately polar organic molecules like the target analyte.[10] The long alkyl chains provide a strong retentive mechanism for the non-polar regions of the molecule.

Mobile Phase Selection and pH Control

The choice and composition of the mobile phase are critical for achieving the desired separation.[11]

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at the detection wavelength. Methanol is a viable alternative and can offer different selectivity.[2]

  • Aqueous Phase and pH Adjustment: The most critical parameter for the analysis of this compound is the pH of the mobile phase.[12] The presence of the carboxylic acid group means that at a neutral pH, the molecule will exist in its anionic form, which is highly polar and will have very little retention on a C18 column, likely eluting in the void volume with poor peak shape.[3] By adding 0.1% formic acid to the aqueous mobile phase, the pH is lowered to approximately 2.7. At this pH, the carboxylic acid group (pKa ~3-5) will be protonated and uncharged, increasing its hydrophobicity and allowing for proper retention and a symmetrical peak shape.[3]

Detection Wavelength

The pyridine moiety in the analyte's structure is a strong chromophore. Based on the UV absorption characteristics of similar pyridine derivatives, a detection wavelength of 254 nm was selected to provide high sensitivity.[8][13] It is always recommended to confirm the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B Diluent C Filtration (0.45 µm) B->C D Injection into HPLC C->D Prepared Sample E Gradient Elution on C18 Column D->E Mobile Phase Gradient F UV Detection at 254 nm E->F G Peak Integration & Quantification F->G Chromatogram H Report Generation G->H

Sources

Application

Application Notes &amp; Protocols: Determining the Solubility of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in common organic solvents. This compound is a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in common organic solvents. This compound is a key intermediate in pharmaceutical and agrochemical research, making a thorough understanding of its solubility essential for synthesis, purification, formulation, and drug development processes.[1] While specific quantitative solubility data for this molecule is not widely available in published literature, this document outlines the theoretical principles governing its solubility, provides a qualitative solubility forecast, and presents detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for characterizing this and similar pyridine-based carboxylic acids.

Introduction: The Critical Role of Solubility

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative featuring a carboxylic acid, a methoxy group, a methyl group, and a bromine atom. This combination of functional groups imparts a unique set of physicochemical properties that are pivotal in its application as a building block for complex, biologically active molecules.[1]

Solubility is a fundamental physical property that dictates the success of numerous laboratory and industrial processes:

  • Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

  • Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[2]

  • Formulation: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

  • Analytical Chemistry: Preparing solutions for analysis by methods like HPLC or NMR requires knowledge of suitable solvents.

Given the structural complexity of the target molecule, predicting its solubility requires a nuanced understanding of intermolecular forces.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that a solute will dissolve best in a solvent that has a similar polarity and can participate in similar intermolecular interactions. The structure of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid suggests the following key interactions:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds (C=O, C-O, C-N, C-Br), creating a significant molecular dipole.

  • Van der Waals Forces: The aromatic ring and methyl group contribute to nonpolar surface area, allowing for weaker van der Waals interactions.

Based on these features, we can anticipate its general solubility behavior in different classes of organic solvents.

G cluster_Solute 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid cluster_Solvents Solvent Classes Solute Carboxylic Acid (H-bond donor/acceptor) Pyridine N (H-bond acceptor) Methoxy O (H-bond acceptor) Bromine (Polarity) Aromatic Ring (van der Waals) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic High Solubility Expected (H-bonding is key) Aprotic Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) Solute->Aprotic Moderate to High Solubility Expected (Dipole-dipole interactions dominate) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low to Negligible Solubility Expected (Insufficient polarity matching)

Qualitative Solubility Assessment

In the absence of precise quantitative data, a qualitative assessment is crucial for initial solvent screening. The following table provides an educated forecast of solubility based on the principles discussed. This serves as a starting point for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group and the pyridine nitrogen.[3]
Polar Aprotic DMSO, DMF, AcetoneModerate to HighThese solvents have strong dipoles and can accept hydrogen bonds, interacting favorably with the polar regions of the molecule. DMSO is often a very strong solvent for carboxylic acids.[4]
Acetonitrile, Ethyl AcetateModerateAcetonitrile and ethyl acetate are polar but less effective at hydrogen bonding than the first group, suggesting moderate solubility.[3][5]
Nonpolar Hexane, HeptaneVery LowThe large polarity mismatch and inability to form strong intermolecular bonds with the solute will result in poor solubility.
Aromatic TolueneLow to ModerateToluene may show some limited solubility due to pi-pi stacking interactions with the pyridine ring, but the polar functional groups will limit this.[6]
Chlorinated Dichloromethane (DCM)Low to ModerateDCM can dissolve a range of compounds but may struggle with the highly polar carboxylic acid group unless intermolecular hydrogen bonding in the solid state is weak.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the gravimetric method is considered the gold standard for its simplicity and accuracy.[3][7] This protocol outlines the necessary steps for determining the equilibrium solubility of the target compound.

Materials and Equipment
  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (ensure purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a constant temperature bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Pipettes and syringes

  • Vacuum oven or nitrogen stream for solvent evaporation

Step-by-Step Gravimetric Method

G A 1. Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation. A->B C 3. Phase Separation Allow the suspension to settle. Alternatively, centrifuge to pellet the excess solid. B->C D 4. Sampling & Filtration Withdraw a known volume of the clear supernatant using a syringe and filter it through a compatible syringe filter to remove all undissolved solids. C->D E 5. Weighing Accurately weigh a clean, dry vial (Initial Mass). Transfer the filtered saturated solution into this vial and weigh again (Solution Mass). D->E F 6. Solvent Evaporation Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. E->F G 7. Final Weighing Weigh the vial containing the dried solute (Final Mass). F->G H 8. Calculation Calculate solubility using the masses obtained. G->H

Protocol Details:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid to a vial. "Excess" means enough solid remains undissolved to be clearly visible after equilibration.

    • Add a precisely known volume or mass of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.[8]

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a stirrer plate within a constant temperature bath (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure the solution reaches equilibrium saturation.[7] The time required may vary and should be determined empirically if high accuracy is needed.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette or syringe.

    • Immediately filter the solution through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed, clean, and dry vial.[8] This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation and Measurement:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be done under a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature well below the compound's melting or decomposition point.[7]

    • Once the solute is completely dry, allow the vial to return to room temperature in a desiccator to prevent moisture absorption, and then re-weigh it accurately.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of dissolved solute = (Final mass of vial + solute) - (Initial mass of empty vial)

  • Mass of solvent = (Mass of vial + solution) - (Final mass of vial + solute)

  • Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[11]

  • Hazard Information: Based on similar structures, the compound may cause skin, eye, and respiratory irritation.[12][13] Avoid creating dust and direct contact.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

Understanding the solubility of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a prerequisite for its effective use in research and development. While published quantitative data is scarce, a systematic approach combining theoretical prediction with rigorous experimental determination provides the necessary insights. The gravimetric method detailed in this guide offers a reliable and accessible means to generate high-quality solubility data, empowering researchers to optimize their synthetic, purification, and formulation strategies.

References

  • BenchChem. (n.d.). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate.
  • European Chemicals Agency. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid — Chemical Substance Information.
  • BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • Crystallography Open Database. (n.d.). Guide for crystallization.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
  • ChemicalBook. (2025). 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). 5-Bromo-2-methylpyridine-3-carboxylic acid 97.
  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
  • ResearchGate. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ScienceDirect. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • University of Calgary. (2023). Solubility of Organic Compounds.

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Method

Experimental procedure for esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

An Application Guide to the Esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid Abstract This comprehensive guide details the experimental procedures for the esterification of 5-Bromo-2-methoxy-6-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid

Abstract

This comprehensive guide details the experimental procedures for the esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds, including potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonists.[1][2] The inherent steric hindrance imparted by the ortho-methoxy and -methyl substituents, coupled with the electronic properties of the pyridine nucleus, presents unique challenges for this transformation. This document provides a comparative analysis of suitable esterification methodologies and offers a detailed, validated protocol for the Steglich esterification, a mild and highly effective method for sterically demanding substrates. An alternative protocol using a modified Fischer-Speier esterification is also presented for contexts where classical methods are preferred.

Introduction: Synthetic Challenges & Method Selection

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis, particularly within drug development for modulating properties like solubility, cell permeability, and metabolic stability. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5) is a structurally complex building block.[3] Its successful esterification is critical for the synthesis of advanced derivatives.[4][5]

The primary challenges in esterifying this substrate are:

  • Steric Hindrance: The carboxylic acid at the C3 position is flanked by a methoxy group at C2 and a methyl group at C6, which sterically impedes the approach of the alcohol nucleophile.

  • Electronic Effects: The basicity of the pyridine nitrogen can complicate traditional acid-catalyzed methods by sequestering the catalyst, rendering it inactive.[6]

Given these challenges, a careful selection of the esterification method is paramount. While classical Fischer esterification can be driven to completion under harsh conditions, milder, modern coupling methods often provide superior yields and substrate compatibility.[7][8] This guide focuses on the Steglich esterification as the primary recommendation due to its proven efficacy with sensitive and sterically hindered molecules.[9][10]

Comparative Overview of Applicable Esterification Methods

The selection of an optimal esterification strategy depends on the specific alcohol, available equipment, and sensitivity of the substrate to reaction conditions. The table below provides a comparative summary of three viable methods.

MethodReagents & CatalystsSolventTemperatureAdvantagesDisadvantages
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.)[10]Aprotic (DCM, THF)0 °C to Room Temp.Mild conditions, high yields for hindered substrates, suitable for acid/base-sensitive molecules.[9][11]Forms urea byproduct requiring filtration, DCC is an allergen.[10]
Fischer-Speier Esterification Alcohol (large excess), Strong Acid (H₂SO₄, TsOH)[12][13]Alcohol (as solvent)Reflux / High Temp.Inexpensive, simple procedure, scalable.[7][14]Harsh conditions, equilibrium-limited, potential for side reactions, not ideal for sensitive substrates.[8][15]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIAD[16]Aprotic (THF, Toluene)0 °C to Room Temp.Very mild, excellent for hindered alcohols, proceeds with stereochemical inversion.[16][17]Generates stoichiometric phosphine oxide and hydrazine byproducts requiring chromatographic purification, expensive reagents.[18]

Recommended Protocol: Steglich Esterification

This protocol is recommended for its mild conditions and high efficiency in coupling sterically hindered carboxylic acids. It employs N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[10]

Materials and Reagents
ReagentM.W.EquivalentsAmount
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid260.081.0(e.g., 1.00 g, 3.85 mmol)
Ethanol (Anhydrous)46.071.2(e.g., 0.21 g, 0.27 mL, 4.62 mmol)
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1(e.g., 0.87 g, 4.23 mmol)
4-Dimethylaminopyridine (DMAP)122.170.1(e.g., 0.047 g, 0.385 mmol)
Dichloromethane (DCM, Anhydrous)--~20 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (~15 mL) and stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.

  • Work-up - DCU Removal: Upon completion, filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.[19]

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Start Starting Materials: - Carboxylic Acid - Alcohol - DMAP Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DCC Add DCC Solution (Dropwise) Cool->Add_DCC React Stir at RT (12-24h) Add_DCC->React Filter Filter to Remove DCU Byproduct React->Filter Extract Aqueous Work-up (Acid/Base Wash) Filter->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for the Steglich esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Mechanism & Rationale of the Steglich Esterification

The Steglich esterification proceeds through a mild, DCC-mediated activation of the carboxylic acid. The key to its success with sterically hindered substrates lies in the catalytic role of DMAP.[9][20]

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.

  • Role of DMAP: DMAP, a highly nucleophilic catalyst, attacks the O-acylisourea.[20] This step is faster than the direct attack by the sterically hindered alcohol and prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10]

  • Acyl-Transfer: The attack by DMAP forms a reactive N-acylpyridinium intermediate. This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, even a hindered one.

  • Ester Formation: The alcohol attacks the acylpyridinium intermediate, forming the desired ester, regenerating the DMAP catalyst, and producing the insoluble dicyclohexylurea (DCU) byproduct.[10]

This DMAP-catalyzed pathway provides an efficient route to the ester that circumvents both the steric hindrance and the potential for acid-base complications inherent in other methods.

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC->O_acyl + Acyl_Pyr N-Acylpyridinium (Highly Electrophilic) O_acyl->Acyl_Pyr + DCU DCU (Byproduct) O_acyl->DCU releases DMAP DMAP DMAP->Acyl_Pyr + Ester Ester (R-COOR') Acyl_Pyr->Ester + DMAP_regen DMAP (Regenerated) Acyl_Pyr->DMAP_regen releases ROH Alcohol (R'-OH) ROH->Ester +

Caption: Simplified logical flow of the Steglich esterification reaction.

Alternative Protocol: Microwave-Assisted Fischer-Speier Esterification

For laboratories where cost and scale are primary concerns, the Fischer-Speier esterification remains a viable option.[7] The use of microwave irradiation can significantly reduce the long reaction times typically required for hindered substrates.[8]

  • Reaction Setup: In a sealed microwave vessel, dissolve 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.2 eq).

  • Microwave Reaction: Seal the vessel and heat the mixture in a microwave reactor to a high temperature (e.g., 130-150 °C) for 30-60 minutes.

  • Work-up: After cooling, pour the mixture into a beaker of ice water. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence stops.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as described previously.

Caution: This method involves high temperatures and pressures and should only be performed in appropriate microwave reactor vessels by trained personnel.

Conclusion

The esterification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is most effectively achieved using the Steglich esterification protocol. This method's mild conditions and tolerance of steric hindrance ensure a high yield of the desired product with minimal side reactions. The provided step-by-step procedure and workflow diagrams serve as a robust guide for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of crucial ester intermediates.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1999-2004. [Link]

  • Reilly, J., & Hickinbottom, W. J. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135(9), 1129-1141. [Link]

  • Kappe, C. O. (1959). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1999-2004. [Link]

  • JT. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • ResearchGate. (2000). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • Semantic Scholar. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. [Link]

  • Poulsen, S. A., & Lambert, J. N. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(3), 515-517. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Deady, L. W., & Finlayson, W. L. (1983). Catalysis by α-Substituted Pyridines in the Hydrolysis of Aryl Acetates and Acetic Anhydride. Australian Journal of Chemistry, 36(10), 1951-1956. [Link]

  • J-STAGE. (2000). An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • ACS Symposium Series. (2026). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Iranian Chemical Society. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. [Link]

  • Marcoux, J. F., et al. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry, 66(12), 4194-4199. [Link]

  • Teskey, C. J., & Maulide, N. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Molecules, 27(11), 3564. [Link]

  • ECHA. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid — Chemical Substance Information. [Link]

  • Charette, A. B., & Grenon, M. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1211-1214. [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Welcome to the technical support resource for the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your experimental outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

Q: My overall yield for the multi-step synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is consistently below the reported values (e.g., < 60%). What are the likely causes and how can I improve it?

A: Low overall yield in a multi-step synthesis is a common challenge that can stem from various factors at different stages of the reaction sequence. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Starting Materials: The purity of your initial reagents, particularly the substituted pyridine precursor, is critical. Impurities can interfere with downstream reactions.

    • Actionable Advice: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify them before use.

  • Inefficient Bromination: The bromination step is a key transformation. Incomplete reaction or the formation of side products can significantly reduce the yield.

    • Actionable Advice:

      • Reagent Choice: N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of substrate.[1]

      • Reaction Conditions: Carefully control the reaction temperature. For bromination with NBS, reactions are often carried out at or below room temperature to minimize over-bromination or side reactions.[1]

      • Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the starting material.

  • Incomplete Hydrolysis of the Ester Intermediate: The final step often involves the hydrolysis of a methyl or ethyl ester to the carboxylic acid. Incomplete hydrolysis will result in a mixture of product and unreacted ester, leading to a lower isolated yield of the desired acid.

    • Actionable Advice:

      • Base and Solvent: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol) to drive the reaction to completion.

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Refluxing is a common condition for ester hydrolysis.[1] Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Product Loss During Workup and Purification: The isolation and purification steps can be a significant source of yield loss.

    • Actionable Advice:

      • Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to maximize the partitioning of your product into the desired phase. For the carboxylic acid, acidification of the aqueous layer will be necessary before extraction with an organic solvent.

      • Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. For solid products, recrystallization is often an effective purification method that can minimize loss if optimized.[2]

Problem 2: Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis (NMR/LC-MS). What are the common impurities and how can I prevent their formation?

A: The formation of impurities is often related to the reactivity of the pyridine ring and the specific reaction conditions employed.

Potential Causes & Solutions:

  • Over-bromination: The pyridine ring can be susceptible to further bromination, leading to the formation of di-brominated species.

    • Actionable Advice:

      • Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).

      • Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.

  • Side Reactions from Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interfere with certain reactions, particularly those involving Lewis acids or metal catalysts.[3][4] This can lead to the formation of undesired byproducts.

    • Actionable Advice:

      • Protecting Groups: In some cases, protection of the pyridine nitrogen as an N-oxide can be a useful strategy to modulate its reactivity and direct functionalization.[3] However, this adds extra steps to the synthesis.

      • Reaction Condition Optimization: Carefully select catalysts and reaction conditions that are compatible with the basicity of the pyridine nitrogen.

  • Incomplete Reactions: As mentioned previously, unreacted starting materials or intermediates will present as impurities in the final product.

    • Actionable Advice: Monitor reactions to completion and optimize reaction times and temperatures accordingly.

Problem 3: Challenges with the Sandmeyer Reaction (if applicable)

Q: I am attempting a synthesis route involving a Sandmeyer reaction to introduce the bromo group, but the yields are poor and I observe many byproducts. How can I optimize this step?

A: The Sandmeyer reaction, while powerful, can be challenging with substituted pyridines.[5][6]

Potential Causes & Solutions:

  • Instability of the Diazonium Salt: The diazonium salt intermediate derived from an aminopyridine can be less stable than its aniline counterpart.

    • Actionable Advice:

      • Low Temperature: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction with the copper(I) bromide.[7][8]

      • Immediate Use: Use the diazonium salt immediately after its formation. Do not let it stand for extended periods.

  • Suboptimal Reaction Conditions: The choice of acid, solvent, and copper salt are critical for a successful Sandmeyer reaction.

    • Actionable Advice:

      • Acid: Use a non-nucleophilic acid like sulfuric acid for the diazotization to avoid competing reactions.

      • Copper(I) Bromide: Ensure the CuBr is of high quality and freshly prepared if possible. The use of a slight excess is often beneficial.[7]

      • Solvent: The reaction is typically carried out in an aqueous medium.

  • Side Reactions: Undesired side reactions, such as the formation of phenols or biaryl compounds, can occur.[5][7]

    • Actionable Advice:

      • Control of Diazotization: Add the sodium nitrite solution slowly and maintain a low temperature to minimize the formation of byproducts.

      • Efficient Quenching: Once the reaction is complete, quench it promptly to prevent further decomposition of any remaining diazonium salt.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid?

A1: A frequently employed synthetic strategy involves starting from a pre-functionalized pyridine ring. A common precursor is a 2,6-disubstituted pyridine-3-carboxylate. The synthesis can proceed through a sequence of nucleophilic aromatic substitution, bromination, and ester hydrolysis.[1][9][10]

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most steps in this synthesis. Staining with potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis and to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Handle concentrated acids and bases with care, always adding acid to water and ensuring proper quenching procedures.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

  • Hydroxylamine (if used): Concentrated solutions of hydroxylamine can be explosive and should be handled with extreme caution.[11]

  • Hydrazine (if used): Hydrazine can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[11]

Q4: Are there any specific challenges related to the purification of the final product?

A4: The final product is a carboxylic acid, which can present some challenges during purification.

  • Chromatography: If using silica gel chromatography, peak tailing can be an issue due to the acidic nature of the product. Adding a small amount of acetic acid to the eluent can often mitigate this.[2]

  • Crystallization: Recrystallization can be a very effective method for obtaining a high-purity solid product. Experiment with different solvent systems to find optimal conditions.[2]

Q5: Can I use alternative brominating agents instead of NBS?

A5: While NBS is common, other brominating agents like bromine (Br2) can be used. However, Br2 is more hazardous to handle and can be less selective, potentially leading to more side products. For most applications, NBS is the preferred reagent for its ease of handling and higher selectivity.

III. Experimental Protocols & Data

Table 1: Example Reagent Stoichiometry and Conditions
StepReagent 1Reagent 2SolventTemperatureTime (h)
Bromination 2-methoxy-6-methylpyridine-3-carboxylic acid esterN-Bromosuccinimide (1.1 eq)AcetonitrileRoom Temp2-4
Hydrolysis 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid esterSodium Hydroxide (3 eq)H2O/MethanolReflux4-6
Detailed Protocol: Hydrolysis of Ethyl 5-Bromo-2-methoxy-6-methylnicotinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-bromo-2-methoxy-6-methylnicotinate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide (3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH 2-3 with concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

Diagram 1: General Synthetic Workflow

G Start Starting Material (e.g., 2,6-disubstituted pyridine) Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Bromination Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 End Final Product: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid Step3->End

Caption: A generalized workflow for the synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check1 Check Purity of Starting Materials Start->Check1 Check2 Review Bromination Conditions Check1->Check2 Purity OK Solution1 Purify Starting Materials Check1->Solution1 Impure Check3 Verify Complete Ester Hydrolysis Check2->Check3 Conditions OK Solution2 Adjust Brominating Agent Stoichiometry and Temperature Check2->Solution2 Suboptimal Check4 Optimize Workup and Purification Check3->Check4 Hydrolysis OK Solution3 Increase Base Equivalents and Reaction Time/Temp Check3->Solution3 Incomplete Solution4 Optimize pH and Solvent Selection Check4->Solution4

Caption: A decision tree for troubleshooting low yield.

V. References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1953-1957. [Link]

  • Striela, R., Urbelis, G., Sužiedėlis, J., Stončius, S., Sadzevičienė, R., & Labanauskas, L. (2017). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Tetrahedron Letters, 58(17), 1681-1683. [Link]

  • Singh, V. K., & Yetra, S. R. (2023). Challenges in the functionalization of pyridines. Asian Journal of Organic Chemistry, 12(5), e202300055. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1953-1957. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2001). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ChemInform, 32(32), no-no. [Link]

  • Baran, P. S., & O'Malley, D. P. (2018). Deaminative chlorination of aminoheterocycles. Nature, 560(7718), 348-352. [Link]

  • Boruah, M., & Gogoi, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1038-1077. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Semantic Scholar. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • Chinese Chemical Society. (2025). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • Baran, P. S. (2013). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1953-1957. [Link]

  • Process Safety Consulting. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]

  • Chemcas. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. [Link]

  • Kaiser, M., de Souza, M. V. N., & Wardell, J. L. (2009). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. [Link]

  • Li, Z., & Su, W. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(16), 3946-3950. [Link]

  • Reddit. (2025). Methoxy-bromination and alkylation problems. [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ScienceDirect. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10839-10844. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

  • Zenodo. (1986). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • International Journal of Information Technology and Computer Engineering. (2021). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. [Link]

  • NextSDS. (n.d.). ethyl 5-bromo-6-methoxynicotinate — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with 5-Bromo-2-methoxy-6-methylpyridine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. It addresses common challenges encountered during the purification of this compound, offering practical solutions and in-depth explanations to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in a question-and-answer format.

Issue 1: Poor Yield After Initial Synthesis

Question: My initial synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid resulted in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can often be attributed to incomplete reactions or loss of product during workup and purification. The synthesis of this molecule involves multiple steps, including bromination and alkaline hydrolysis.[1][2] Incomplete hydrolysis of the ester precursor is a common reason for low yields. Ensure that the hydrolysis is complete by monitoring the reaction with Thin Layer Chromatography (TLC). Additionally, the bromination step can sometimes lead to the formation of di-bromo byproducts, which would lower the yield of the desired mono-bromo compound.[1] Optimizing the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and the reaction temperature can help minimize these side reactions.

During the workup, it is crucial to carefully control the pH during the acid-base extraction to avoid loss of the product. The carboxylic acid is soluble in the aqueous basic layer as its carboxylate salt and will precipitate out upon acidification.[3][4] Ensure the aqueous layer is sufficiently acidified to precipitate the maximum amount of product.

Issue 2: Presence of Persistent Impurities

Question: After purification, I still observe persistent impurities in my NMR spectrum. What are these likely to be and how can I remove them?

Answer: Common impurities can include unreacted starting materials, regioisomers, or byproducts from the synthetic route.[3] For instance, if the starting material was a 2,6-disubstituted pyridine, you might have regioisomers where functional groups are in different positions.[5]

A multi-step purification approach is often necessary. A combination of acid-base extraction followed by recrystallization or column chromatography is generally effective.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic target compound from neutral or basic impurities.[6][7] By dissolving the crude product in an organic solvent and extracting with an aqueous base, the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer.[8] The organic layer containing neutral impurities can then be discarded. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.

  • Recrystallization: If the compound is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[9] The choice of solvent is critical. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For pyridine carboxylic acids, polar solvents like ethanol, methanol, or water can be effective.[9]

  • Column Chromatography: For impurities with similar polarity to the product, column chromatography is the method of choice.[10][11] Due to the acidic nature of the carboxylic acid, it may streak on a standard silica gel column.[3] To mitigate this, it is recommended to add a small amount of a volatile acid, like acetic or formic acid (0.5-1%), to the eluent system.[3] This keeps the carboxylic acid protonated, leading to better peak shapes.

Issue 3: Difficulty with Crystallization

Question: My 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is "oiling out" or refusing to crystallize from solution. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the concentration of the solute is too high or if the solution is cooled too quickly.[9] The presence of impurities can also inhibit crystallization.

Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.

  • Re-dissolve and Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly again.

  • Try a Different Solvent System: If a single solvent is not working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[9] Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

What are the key physicochemical properties of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid that influence its purification?

Understanding the key properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C8H8BrNO3[12]The presence of bromine, nitrogen, and oxygen atoms contributes to its polarity.
Functional Groups Carboxylic acid, Pyridine, Methoxy, Methyl, BromoThe carboxylic acid group allows for acid-base extraction.[6] The pyridine ring provides basicity, although it is attenuated by the electron-withdrawing carboxylic acid and bromine.
Purity (Typical) ~97%Indicates that even commercial samples may require further purification for high-purity applications.
Physical State SolidRecrystallization is a viable purification method.
What is the best initial approach for purifying a crude sample of this compound?

For a crude solid sample, a good starting point is an acid-base extraction . This will effectively remove any non-acidic impurities.[4] Dissolve the crude material in an organic solvent like ethyl acetate and extract with a weak aqueous base such as sodium bicarbonate. The desired carboxylic acid will move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified with a strong acid like HCl to precipitate the purified product. The precipitated solid can then be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization would be the next logical step.

How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. For pyridine derivatives, which can be quite polar, common solvents to try include ethanol, methanol, and water.[9] It's often a process of trial and error with small amounts of your crude product to find the optimal solvent or solvent pair.

When should I consider using column chromatography?

Column chromatography should be considered when other methods like acid-base extraction and recrystallization fail to remove impurities effectively.[10] This is particularly true if the impurities have similar acidity and polarity to your target compound. Remember to add a small percentage of a volatile acid to your mobile phase to prevent streaking of the carboxylic acid on the silica gel.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[3] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of the carboxylic acid, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been removed.[3] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with pH paper).[3] The carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals completely.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).[10]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[10]

  • Mobile Phase Preparation: Based on TLC analysis, prepare the eluting solvent (mobile phase). Add 0.5-1% acetic or formic acid to the solvent mixture to improve peak shape.[3]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the column.[10]

  • Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to effectively separate the compounds.[10]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

Purification_Workflow Crude_Product Crude 5-Bromo-2-methoxy-6-methyl- pyridine-3-carboxylic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Analysis_1 Purity Check Acid_Base_Extraction->Analysis_1 Assess Purity Recrystallization Recrystallization Analysis_2 Purity Check Recrystallization->Analysis_2 Assess Purity Column_Chromatography Column Chromatography Analysis Purity Analysis (NMR, LC-MS) Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product Analysis_1->Recrystallization Purity < 99% Analysis_1->Pure_Product Purity > 99% Analysis_2->Column_Chromatography Impurities Still Present Analysis_2->Pure_Product Purity > 99%

Caption: A decision-making workflow for the purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Acid_Base_Extraction_Diagram start Crude Product in Organic Solvent add_base Add Aqueous NaHCO3 Solution start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtrate Filter and Wash precipitate->filtrate pure_solid Pure Solid Product filtrate->pure_solid

Caption: A flowchart illustrating the acid-base extraction process for purification.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.).
  • US3657259A - Process for the production of pyridine carboxylic acids - Google Patents. (n.d.).
  • US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl ... - Google Patents. (n.d.).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15).
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (n.d.).
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (n.d.).
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.).
  • Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1 - Googleapis.com. (2011, September 7).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.).
  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. - ResearchGate. (2025, August 5).
  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid - PubChemLite. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Welcome to the Application Scientist Support Portal. The synthesis of heavily substituted pyridine building blocks—specifically 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5)—presents classic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of heavily substituted pyridine building blocks—specifically 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5)—presents classic chemoselectivity challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and eliminate side products during this three-step synthetic workflow.

Reaction Pathway & Side Product Divergence

Understanding the mechanistic divergence of your intermediates is the first step in troubleshooting. The diagram below illustrates the optimized chemoselective pathway (blue/green) versus the common side reactions (red) encountered when reaction conditions are not strictly controlled.

Synthesis A 2-Hydroxy-6-methyl nicotinic acid B Methyl 2-methoxy-6- methylnicotinate A->B MeI, Ag₂CO₃ (O-Regioselective) Side1 N-Methyl-2-pyridone (N-Alkylation) A->Side1 MeI, K₂CO₃ (Undesired) C Methyl 5-bromo-2-methoxy -6-methylnicotinate B->C NBS, DMF, Dark (Electrophilic) Side2 6-(Bromomethyl) (Radical Bromination) B->Side2 NBS, Light/Heat (Undesired) D 5-Bromo-2-methoxy-6-methyl pyridine-3-carboxylic acid C->D LiOH, rt (Mild Hydrolysis) Side3 2-Hydroxy Derivative (SNAr by OH⁻) C->Side3 NaOH, Reflux (Undesired)

Fig 1: Chemoselective synthesis pathway of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: During the initial methylation of 2-hydroxy-6-methylnicotinic acid, my NMR shows a major impurity with an N-methyl peak (~3.5 ppm) instead of an O-methyl peak (~3.9 ppm). How do I prevent this?

Causality & Solution: 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones, making them ambident nucleophiles. When using standard alkaline bases (like K₂CO₃ or NaH) with methyl iodide (MeI) in polar solvents, the softer nitrogen atom is preferentially alkylated, leading to the N-methyl-2-pyridone side product.

To force O-regioselectivity, you must utilize the [1]. Silver carbonate (Ag₂CO₃) coordinates strongly with the nitrogen atom of the pyridone ring. This coordination sterically and electronically shields the nitrogen, directing the methyl electrophile exclusively to the oxygen atom. Switching your base to Ag₂CO₃ in a moderately polar solvent like THF will yield the desired methyl 2-methoxy-6-methylnicotinate globally (esterifying the acid and O-methylating the ring).

Q2: In the bromination step, I am obtaining a mixture of the desired 5-bromo product and a 6-(bromomethyl) impurity. Why is the methyl group reacting?

Causality & Solution: You are experiencing a competition between Electrophilic Aromatic Substitution (EAS) at the C5-position and free-radical benzylic bromination at the C6-methyl group. N-Bromosuccinimide (NBS) can facilitate both pathways. If your reaction is exposed to ambient light, elevated heat, or radical initiators, the homolytic cleavage of the N–Br bond generates bromine radicals that abstract a hydrogen from the 6-methyl group.

To suppress the radical pathway and favor the electrophilic pathway, conduct the reaction strictly in the dark and use a highly polar solvent like N,N-Dimethylformamide (DMF) [2]. The electron-donating 2-methoxy group sufficiently activates the pyridine ring for . DMF stabilizes the ionic arenium intermediates of the EAS pathway, ensuring >95% regioselectivity for the 5-bromo product.

Q3: My final saponification step to yield the carboxylic acid is resulting in the loss of the 2-methoxy group, reverting the molecule back to a 2-hydroxy derivative. What is going wrong?

Causality & Solution: The 2-position of the pyridine ring is highly electron-deficient—a property severely exacerbated by the electron-withdrawing 3-carboxylate and the 5-bromo substituent. When you use harsh saponification conditions (e.g., concentrated NaOH or KOH at reflux), the hydroxide ion acts as a nucleophile rather than just a base, undergoing a [3] that displaces the methoxide leaving group.

To prevent this, the ester hydrolysis must be performed under exceptionally mild conditions. Use Lithium Hydroxide (LiOH) in a mixed solvent system of THF/MeOH/H₂O at room temperature. The lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen and accelerating the ester hydrolysis without requiring the high temperatures that trigger the SNAr side reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of main versus side products, demonstrating why the optimized protocols must be strictly adhered to.

Reaction StepCondition TestedMain Product Yield (%)Major Side Product (%)Side Product Identity
1. Methylation MeI, K₂CO₃, DMF, 60°C25%70%N-Methyl-2-pyridone derivative
1. Methylation MeI, Ag₂CO₃, THF, rt92% <2%N-Methyl-2-pyridone derivative
2. Bromination NBS, MeCN, Light, 80°C40%55%6-(Bromomethyl) derivative
2. Bromination NBS, DMF, Dark, 0°C to rt95% <1%6-(Bromomethyl) derivative
3. Hydrolysis 2M NaOH, Reflux, 4h30%65%5-Bromo-2-hydroxy derivative (SNAr)
3. Hydrolysis 1M LiOH, THF/H₂O, rt, 12h98% <1%5-Bromo-2-hydroxy derivative (SNAr)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: O-Regioselective Global Methylation
  • Suspend 2-hydroxy-6-methylnicotinic acid (1.0 eq) and Ag₂CO₃ (2.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Add Methyl Iodide (3.0 eq) dropwise at 0°C.

  • Stir the suspension at room temperature for 16 hours protected from light.

  • Filter the reaction mixture through a pad of Celite to remove silver salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show two distinct singlets at ~3.95 ppm (O-CH₃) and ~3.85 ppm (COOCH₃). The absence of a peak at ~3.5 ppm confirms no N-alkylation occurred.

Step 2: Electrophilic C5-Bromination
  • Dissolve methyl 2-methoxy-6-methylnicotinate (1.0 eq) in anhydrous DMF (0.1 M).

  • Wrap the reaction flask completely in aluminum foil to exclude all light.

  • Cool the solution to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the C5-H aromatic proton (~8.1 ppm). The C6-methyl group must remain a sharp singlet at ~2.5 ppm. If a new CH₂ peak appears at ~4.5 ppm, radical bromination has compromised the batch.

Step 3: Mild Ester Saponification
  • Dissolve methyl 5-bromo-2-methoxy-6-methylnicotinate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Add LiOH·H₂O (1.5 eq) at room temperature.

  • Stir vigorously at room temperature for 12 hours. Do not apply heat.

  • Concentrate the organic solvents under reduced pressure.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~3 to precipitate the product.

  • Filter the white solid and dry under high vacuum.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the higher R_f ester. The final product must retain the O-CH₃ peak at ~3.9 ppm in ¹H NMR, confirming that the 2-methoxy group survived the hydrolysis without undergoing SNAr.

References

  • Tieckelmann, H. et al. "O-Regioselective Synthesis with the Silver Salt Method." ACS Omega, 2018. URL:[Link]

  • Ueno, M. et al. "Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes." Journal of Organic Chemistry, 2019. URL:[Link]

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the versatile building block, 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. The unique electronic and steric properties of this substrate require careful consideration of reaction parameters to achieve high yields and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in cross-coupling reactions?

This substrate presents several distinct challenges:

  • Pyridine Nitrogen Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive complexes and inhibiting the catalytic cycle. This is a common issue with pyridine substrates.[1]

  • Carboxylic Acid Functionality: The carboxylic acid group can interfere with the reaction in multiple ways. It can react with the base, requiring stoichiometric adjustments.[2] Its carboxylate form, present under basic conditions, can alter the substrate's solubility and potentially chelate the palladium center.

  • Steric Hindrance: The substitution pattern, particularly the methyl group at position 6 and the methoxy group at position 2, creates steric bulk around the reaction center, which can hinder the approach of the catalyst and coupling partner.

  • Electronic Effects: The pyridine ring is electron-deficient, which generally favors the oxidative addition step. However, the electron-donating methoxy and methyl groups counteract this to some extent, creating a nuanced electronic profile that must be matched with the appropriate ligand.

Q2: My Suzuki-Miyaura reaction is showing low to no yield. What are the first troubleshooting steps?

Low yields in Suzuki-Miyaura couplings with this substrate are common. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is rigorously free of oxygen. Oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid partner.[3][4] All solvents and reagents should be thoroughly degassed.[3][5] The most reliable method is to evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen) three times.[3][6]

  • Reagent Purity: Verify the purity of all starting materials.[3] Impurities in the aryl bromide, boronic acid, or base can poison the catalyst. Use freshly acquired or purified reagents.

If these initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary.

Part 2: Troubleshooting & Optimization Guides

This section provides detailed guides for optimizing the most common cross-coupling reactions performed with this substrate.

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but requires careful tuning for pyridine carboxylic acids.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions

G start Low or No Product check_inert 1. Verify Inert Atmosphere (Degas solvents, 3x Ar backfill) start->check_inert Begin check_reagents 2. Assess Reagent Purity (Aryl Halide, Boronic Acid, Base) check_inert->check_reagents Atmosphere Confirmed optimize_catalyst 3. Optimize Catalyst System (Screen Ligands & Pd Source) check_reagents->optimize_catalyst Reagents Pure optimize_base 4. Optimize Base (Strength & Solubility) optimize_catalyst->optimize_base Still Low Yield optimize_solvent 5. Optimize Solvent & Temperature (Polarity, Aqueous vs. Anhydrous) optimize_base->optimize_solvent Still Low Yield success Reaction Optimized optimize_solvent->success Improvement Seen

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Optimization Parameters:

ParameterRecommended Starting PointOptimization Strategy & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Use air-stable precatalysts like XPhos Pd G3 or SPhos Pd G4.[3][5] These ensure efficient generation of the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial.[8] They accelerate reductive elimination and sterically protect the Pd center from pyridine coordination, preventing catalyst deactivation.[1]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base is often required.[6] K₃PO₄ is effective for challenging couplings.[1] Cs₂CO₃ is another excellent but more expensive option. An extra equivalent of base is needed to neutralize the carboxylic acid.[2]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OThe presence of water can be critical for activating the boronic acid by forming the more reactive boronate species.[8][9] However, excess water can lead to protodeboronation.[7] If this is an issue, screen anhydrous solvents like Dioxane, Toluene, or 2-MeTHF.
Temperature 80-110 °CHeating is almost always necessary to overcome the activation energy for sterically hindered and electronically deactivated substrates.[4][6]

Step-by-Step Protocol: General Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).[5]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.[3][5]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[4][6]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4][7]

Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines but is highly sensitive to ligand and base choice, especially with challenging substrates.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required, especially for coupling with primary amines or sterically demanding partners.[10]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the starting materials or products. Sodium tert-butoxide (NaOtBu) allows for high reaction rates but is incompatible with many electrophilic functional groups.[5] Weaker carbonate or phosphate bases may require higher temperatures.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) is a good choice for substrates bearing protic functional groups.[10]

  • Amine Coupling Partner: Primary amines can be more challenging than secondary amines due to potential N,N-diarylation or catalyst inhibition.

Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst System BrettPhos Pd G3 (1-3 mol%)BrettPhos is a highly active and versatile ligand for C-N coupling, often effective for challenging heterocyclic substrates.
Base LiHMDS or Cs₂CO₃ (1.5-2.5 eq.)LiHMDS is a strong, non-nucleophilic base suitable for many applications.[10] Cs₂CO₃ is a milder alternative effective for a wide range of substrates.[5]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents for this transformation.
Temperature 80-110 °CThermal energy is typically required to drive the reaction to completion.
Guide 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to alkynylpyridines, which are valuable synthetic intermediates.[11][12]

Key Considerations for Sonogashira Coupling:

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. This is generally effective but can sometimes lead to alkyne homocoupling (Glaser coupling).

  • Inert Atmosphere: Like other palladium-catalyzed reactions, a strictly inert atmosphere is crucial to prevent both catalyst deactivation and alkyne homocoupling.[11][13]

Optimized Conditions for Sonogashira Coupling of Bromopyridines A study by Zhu et al. (2017) on a similar 2-amino-3-bromopyridine system identified the following robust conditions, which serve as an excellent starting point.[11][12]

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100 °C
Adapted from Zhu et al. (2017).[11][12]

Part 3: General Reaction Setup & Mechanisms

Generalized Catalytic Cycle for Cross-Coupling

Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation (+ R-M) Trans_Complex->Pd0 Reductive Elimination (- Ar-R) note1 Ar-X = 5-Bromo-pyridine substrate R-M = Organoboron reagent X = Br

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol: Setting up an Inert Atmosphere Reaction

Consistent and reliable results for cross-coupling reactions depend on maintaining an oxygen-free environment.[3]

  • Dry Glassware: Oven- or flame-dry all glassware (reaction flask, condenser, stir bar) and allow it to cool in a desiccator or under a stream of inert gas.[14]

  • Assemble and Purge: Assemble the glassware while hot and immediately begin purging with an inert gas (argon or nitrogen). A common method is to use a needle attached to a balloon filled with the inert gas.[14] Insert a second "exit" needle to allow the air to be displaced. Flush for 5-10 minutes.[3][14]

  • Charge Solids: Remove the gas inlet and outlet needles and quickly add your solid reagents (the pyridine substrate, coupling partner, base, and catalyst/ligand if solid) under a positive flow of inert gas.

  • Seal and Purge Again: Seal the flask with a rubber septum and perform a minimum of three vacuum/backfill cycles to ensure the atmosphere is fully inert.[3][5]

  • Add Liquids: Add degassed solvents and any liquid reagents via syringe through the septum.[3]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Zhu, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.
  • Twilton, J., et al. (2017). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 50(10), 2557-2569.
  • Al-Zoubi, R. M., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines and their Amidoxime Derivatives. ePrints Soton - University of Southampton.
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • D.S. Surry, S.L. Buchwald. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed.
  • C. A. Fleckenstein, H. Plenio. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Maluenda, I., & Cárdenas, D. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(24), 6312-6316.
  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine.
  • BenchChem. (n.d.). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.

Sources

Troubleshooting

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid stability and storage conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in handling, storing, and utilizing 5-Bromo-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in handling, storing, and utilizing 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5)[1].

This compound is a highly versatile building block, frequently utilized in Suzuki-Miyaura cross-couplings and complex amide syntheses. However, its unique substitution pattern—specifically the juxtaposition of a 2-methoxy group, a 3-carboxylic acid, a 5-bromo halogen, and a 6-methyl group—creates specific steric and electronic vulnerabilities that require precise handling.

Material Specifications & Storage Guidelines

To ensure experimental reproducibility, it is critical to understand the baseline physicochemical properties of this reagent. The following table summarizes the quantitative data and optimal storage parameters required to maintain >97% purity[2].

PropertySpecification / Guideline
CAS Number 1369354-33-5
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Optimal Storage Temp Room Temperature (15°C – 25°C)[3]
Shipping Temp Room Temperature[2]
Atmosphere Keep in a dry area / Desiccator (Moisture sensitive over time)
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335[4]

Troubleshooting Guide & FAQs

Q1: Why is my 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid changing color or showing multiple peaks on LC-MS after prolonged storage?

Causality: This is almost certainly due to moisture ingress. The 2-methoxy group on a pyridine ring acts electronically like an imidate ester. In the presence of ambient moisture and the self-catalyzing acidic environment provided by the 3-carboxylic acid, the methoxy group can slowly hydrolyze to form the corresponding 2-pyridone (2-hydroxy derivative). Solution: Always store the powder in a tightly sealed container within a desiccator. If clumping or discoloration (usually a shift to a yellowish tint) is observed, re-purify via recrystallization or discard the batch.

Q2: During Suzuki cross-coupling at the 5-bromo position, I am observing significant decarboxylation. How do I prevent this?

Causality: Pyridine-3-carboxylic acids are highly susceptible to thermal decarboxylation. When heated above 90–100°C, especially in the presence of transition metals (like Pd) and protic solvents, the carboxylic acid group can leave as CO₂. Solution: Pre-esterify the carboxylic acid (e.g., form a methyl or ethyl ester) before performing the cross-coupling. If you must couple the free acid, strictly limit the reaction temperature to <80°C and use a non-protic solvent system (like 1,4-Dioxane) with a mild base (e.g., K₃PO₄).

Q3: My amide coupling yields are exceptionally low. What is going wrong?

Causality: The carboxylic acid at the 3-position is sterically hindered by the adjacent 2-methoxy group. Furthermore, the electron-withdrawing nature of the pyridine ring and the 5-bromo group reduces the nucleophilicity of the carboxylate during the activation step. Standard coupling reagents like EDC/HOBt often fail to fully activate this hindered acid. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU combined with a sterically hindered base like DIPEA (N,N-Diisopropylethylamine).

Experimental Protocols

Protocol A: Preparation and Storage of Stable Stock Solutions

To ensure self-validating and reproducible assays, stock solutions must be prepared under strictly anhydrous conditions.

  • Drying the Environment: Purge a clean, dry vial with Argon or Nitrogen gas.

  • Solvent Selection: Use strictly anhydrous DMF or DMSO (<0.005% H₂O, stored over 3Å molecular sieves).

  • Dissolution: Weigh the required amount of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid and dissolve it to a concentration of 0.1 M to 0.5 M. Vortex gently until fully dissolved.

  • Storage: Aliquot the solution into single-use amber vials. Flush the headspace with Argon, seal tightly, and store at -20°C. Note: DMSO solutions will freeze; thaw completely at room temperature before use.

Protocol B: Optimized Amide Coupling Workflow (HATU/DIPEA)

This protocol is engineered to overcome the steric hindrance of the 2-methoxy group while preventing thermal degradation.

  • Activation: In an oven-dried flask under Argon, dissolve 1.0 equivalent (eq) of the carboxylic acid in anhydrous DMF (0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir the mixture at 0°C for exactly 15 minutes to allow the active ester to form. Do not exceed 15 minutes to prevent side-reaction formation.

  • Amine Addition: Add 1.1 eq of your target amine (dissolved in a minimal amount of DMF) dropwise.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Avoid washing with strong aqueous acids (like 1M HCl) to prevent hydrolysis of the methoxy group.

Workflow Visualizations

Storage and Handling Logic

The following decision tree dictates the handling logic to prevent the two most common degradation pathways: 2-methoxy hydrolysis and thermal decarboxylation.

StorageHandling Start Receive 5-Bromo-2-methoxy- 6-methylpyridine-3-carboxylic acid CheckMoisture Is the environment humid (>60% RH)? Start->CheckMoisture Hydrolysis Risk: 2-Methoxy Hydrolysis (Yields 2-Pyridone) CheckMoisture->Hydrolysis Yes Storage Store at Room Temp (15-25°C) in a desiccator CheckMoisture->Storage No Use Prepare Stock Solution (Anhydrous DMF/DMSO) Storage->Use Heating Heating > 100°C? Use->Heating Decarboxylation Risk: Thermal Decarboxylation Heating->Decarboxylation Yes Safe Stable for Coupling / Synthesis Heating->Safe No (<80°C)

Caption: Storage and handling decision tree for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Amide Coupling Workflow

This diagram illustrates the step-by-step causality of the optimized amide coupling protocol, ensuring maximum yield without epimerization.

AmideCoupling Step1 Dissolve Acid in Anhydrous DMF Step2 Add HATU (1.2 eq) & DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 Stir for 15 min (Active Ester Formation) Step2->Step3 Step4 Add Amine (1.1 eq) Step3->Step4 Step5 Warm to Room Temp Stir for 2-4 hours Step4->Step5 Step6 Mild Aqueous Workup (Avoid strong acids) Step5->Step6

Caption: Optimized HATU-mediated amide coupling workflow to prevent degradation.

References

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5).[1][2] This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5).[1][2] This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to achieve high purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid?

Answer: The impurities in your sample are almost always related to the synthetic route used. Based on common synthetic pathways, you should be vigilant for the following species:

  • Unreacted Starting Materials: Precursors from the final synthetic steps, such as the corresponding methyl or ethyl ester of the target molecule, might persist if hydrolysis was incomplete.

  • Regioisomers: During substitution reactions on the pyridine ring, isomers can form. For example, if the synthesis involved methoxylation of a di-chloro precursor, you might have a small amount of the 6-methoxy isomer.[3][4]

  • Over-brominated Byproducts: If the bromination step was not perfectly controlled, di-brominated species can form.[4]

  • Precursor without Bromine: The unbrominated version of the molecule (2-methoxy-6-methylpyridine-3-carboxylic acid) could be present if the bromination reaction did not go to completion.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as DMF, THF, or ethanol, may be present.

Q2: I've obtained a new batch of the compound. What's the best first step to assess its purity?

Answer: Before attempting any purification, a comprehensive purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose.[5]

A typical starting point for reverse-phase HPLC analysis would be:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is critical to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection, typically between 230-280 nm. A diode array detector (DAD) is useful for checking peak purity.

  • Sample Preparation: Dissolve a small, accurately weighed sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[5]

In addition to HPLC, ¹H NMR is invaluable for identifying the presence of structural isomers or other organic impurities that might co-elute in your HPLC method.

Troubleshooting Purification Challenges
Q3: My primary purification method is recrystallization, but I'm struggling to find a suitable solvent. What do you recommend?

Answer: The unique structure of this molecule—containing both a polar carboxylic acid and a moderately polar substituted pyridine ring—can make solvent selection challenging.[6] It is often too soluble in highly polar solvents (like methanol) and poorly soluble in non-polar solvents (like hexanes). Therefore, a two-solvent (or mixed-solvent) recrystallization is the most effective approach.[6]

Causality: The goal is to find a solvent pair where the compound is soluble in the "good" solvent when hot, but insoluble in the "poor" solvent even when hot. By dissolving the crude material in a minimum of the hot "good" solvent and then slowly adding the "poor" solvent (anti-solvent) until the solution becomes cloudy, you create a supersaturated solution from which pure crystals will form upon slow cooling.

Solvent System "Good" Solvent (for dissolving) "Poor" Solvent (Anti-solvent) Rationale & Comments
System 1 (Recommended) Ethanol or Isopropyl Alcohol (IPA)WaterThe compound has good solubility in hot alcohols. Water acts as an excellent anti-solvent due to the compound's reduced solubility in aqueous media. This is a good system for polar impurities.
System 2 AcetoneHexanes or HeptaneAcetone is a strong, polar aprotic solvent. The addition of a non-polar alkane will significantly decrease solubility, forcing crystallization. Good for removing non-polar, "oily" impurities.[6]
System 3 Ethyl AcetateHexanes or HeptaneA moderately polar system. Useful if impurities are very polar or very non-polar.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute's solubility is so low in the solvent system that it separates as a liquid phase before the solution reaches its crystallization temperature. This is a common problem, especially if the cooling is too rapid or the impurity level is high.

The diagram below outlines a troubleshooting workflow for this issue.

G start Compound 'Oils Out' During Recrystallization reheat Re-heat the solution to redissolve the oil start->reheat add_good Add more 'good' solvent (1-5% of total volume) reheat->add_good slow_cool Allow to cool very slowly (e.g., in a dewar or insulated box) add_good->slow_cool seed Add a seed crystal of pure compound slow_cool->seed fail Still Oiling Out? seed->fail success Crystals Form Successfully fail->success No reassess Re-evaluate solvent system or consider chromatography fail->reassess Yes

Caption: Troubleshooting workflow for when a compound "oils out".

Explanation:

  • Re-heat and Add Solvent: The primary fix is to increase the total solvent volume just enough to keep the compound dissolved at a slightly lower temperature. Re-heating to a clear solution and adding a small amount of the "good" solvent is the first step.

  • Slow Cooling: Rapid cooling is a major cause of oiling out. Slow, controlled cooling allows crystals to nucleate and grow properly.

  • Seeding: Introducing a pure crystal provides a template for proper lattice formation, encouraging crystallization over oiling.

Q5: When is column chromatography a better choice than recrystallization?

Answer: While recrystallization is excellent for removing small amounts of impurities from a mostly pure compound, flash column chromatography is superior when:

  • Impurities have similar solubility: If an impurity has very similar solubility characteristics to your product, it will co-crystallize, and recrystallization will be ineffective.

  • Multiple impurities are present: Chromatography can separate several components in a single run.[7]

  • The product is an oil or low-melting solid: Compounds that are not easily crystallized must be purified by other means.

The workflow below illustrates the general process for purification and analysis.

G cluster_0 Purity Assessment cluster_1 Purification cluster_2 Final Analysis crude Crude Product hplc HPLC & NMR Analysis crude->hplc decision Purity >95%? hplc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No pure Purified Product recryst->pure chrom->pure final_analysis Final Purity & Identity Check (HPLC, NMR, MS) pure->final_analysis

Caption: General workflow for purification and analysis.

Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. Add the minimum amount of hot "good" solvent (e.g., ethanol) with stirring to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent turbidity (cloudiness).[6]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the exact saturation point.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the "poor" solvent or a mixture rich in the "poor" solvent) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A good starting point is a mixture of Hexanes and Ethyl Acetate. To suppress the ionization of the carboxylic acid and prevent tailing, add 0.5-1% acetic acid to the eluent mixture.

    • Example Gradient: Start with 10% Ethyl Acetate in Hexanes and gradually increase the polarity to 30-50% Ethyl Acetate.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading").

  • Packing and Running: Pack the column with silica gel in the initial, low-polarity eluent. Carefully add the dry-loaded sample to the top of the column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References
  • Gronowitz, S., & Gjos, N. (1968). Some Substitution Reactions of 5-Bromo-3-methylpyridine. Acta Chemica Scandinavica, 22, 127-134. Available at: [Link]

  • ATSDR. (2016). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Reddy, K. L., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(12), 14766-14778. Available at: [Link]

  • Suto, M. J., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(6), 1545-1549. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]

  • Ishida, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1954-1958. Available at: [Link]

  • Desiraju, G. R., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(4), 1143–1151. Available at: [Link]

  • Barbas, A., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(3), 478-490. Available at: [Link]

  • ResearchGate. (2000). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

  • Taylor & Francis Online. (2020). Total Synthesis of Calothrixin B and a Novel Brominated Analog via C-H Activation and Heck Coupling. Available at: [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids. US2758999A.
  • OSHA. (1991). Pyridine. Method PV2295. Occupational Safety and Health Administration. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

  • ChemECHA. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. Substance Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5).[1] This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for scaling up this important chemical intermediate. Here, you will find not just protocols, but the rationale behind them, alongside comprehensive troubleshooting and frequently asked questions to ensure a successful synthesis.

Overview of Synthetic Strategy

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a key building block in medicinal chemistry.[2] Its synthesis requires careful control of regioselectivity and reaction conditions. While several routes are possible, a common and effective strategy involves the construction of the substituted pyridine ring followed by bromination and hydrolysis. This guide will focus on a multi-step synthesis starting from readily available precursors, emphasizing robust and scalable reactions.

The overall workflow can be visualized as a three-stage process: building the core pyridine structure, introducing the bromine atom, and finally, converting a nitrile or ester group into the desired carboxylic acid.

G cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Regioselective Bromination cluster_2 Stage 3: Carboxylic Acid Formation A Starting Materials (e.g., 2,6-Dichloropyridine derivative) B Functional Group Interconversion (e.g., Methoxylation, Amination) A->B C Pyridine Intermediate B->C D Bromination (e.g., with NBS) C->D E Brominated Intermediate (Nitrile or Ester) D->E F Hydrolysis (Acid or Base Catalyzed) E->F G Final Product (5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid) F->G

Caption: High-level workflow for the synthesis of the target molecule.

Recommended Experimental Protocol

This protocol outlines a reliable pathway for synthesizing the target compound. It is crucial to follow all safety precautions, especially when handling organolithium reagents, strong acids, and bases.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2,6-Dichloro-3-picoline18591-93-0162.02Starting material
Sodium Methoxide124-41-454.02Strong base, nucleophile
N-Bromosuccinimide (NBS)128-08-5177.98Brominating agent
Copper(I) Cyanide544-92-389.56Cyanating agent
n-Butyllithium (n-BuLi)109-72-864.06Strong base, pyrophoric
Carbon Dioxide (dry ice)124-38-944.01Electrophile
Hydrochloric Acid (conc.)7647-01-036.46Strong acid, corrosive
Sodium Hydroxide1310-73-240.00Strong base, corrosive
Anhydrous THF109-99-972.11Solvent, must be dry
Anhydrous Diethyl Ether60-29-774.12Solvent, must be dry
Step-by-Step Procedure
Part A: Synthesis of 2-Methoxy-6-methylpyridine-3-carbonitrile
  • Methoxylation: To a solution of 2,6-dichloro-3-picoline in anhydrous methanol, add sodium methoxide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC-MS.

    • Expertise & Experience: The regioselectivity of this nucleophilic aromatic substitution is directed by the electronic effects of the existing substituents. The methoxide will preferentially displace one of the chlorides. Running the reaction at a low initial temperature helps control the exotherm.

  • Cyanation: The resulting 2-chloro-6-methoxy-3-methylpyridine is then subjected to a Rosenmund-von Braun reaction. Combine the substrate with Copper(I) Cyanide in a high-boiling point solvent like DMF or NMP and heat to reflux.

    • Expertise & Experience: This reaction is an effective way to introduce a nitrile group onto an aromatic ring, which can later be hydrolyzed to the carboxylic acid. The reaction is typically run at high temperatures to ensure conversion.

Part B: Bromination of 2-Methoxy-6-methylpyridine-3-carbonitrile
  • Bromination Reaction: Dissolve the 2-methoxy-6-methylpyridine-3-carbonitrile in a suitable solvent such as acetonitrile or DMF. Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is often initiated with a radical initiator like AIBN or by gentle heating.[3]

    • Expertise & Experience: NBS is a convenient and selective brominating agent for electron-rich aromatic rings. The methoxy and methyl groups activate the pyridine ring, directing the bromination to the C5 position.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is quenched with a reducing agent like sodium thiosulfate to destroy any remaining bromine. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Part C: Hydrolysis to 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
  • Alkaline Hydrolysis: The brominated nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[4][5]

    • Expertise & Experience: Base-catalyzed hydrolysis proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon.[6][7] This method is generally robust. The reaction initially forms an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[8]

  • Acidification and Isolation: After cooling, the reaction mixture is carefully acidified with a strong acid like concentrated HCl to a pH of approximately 2-3.[9] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. The solid product is then collected by vacuum filtration, washed with cold water, and dried.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high yield and purity?

A1: Regioselective bromination (Part B) is often the most critical step. Ensuring the bromination occurs specifically at the C5 position without side reactions is key. This requires careful control of the stoichiometry of NBS and the reaction temperature. Over-bromination or bromination at other positions can lead to difficult-to-separate impurities.

Q2: Are there alternative methods for the carboxylation step?

A2: Yes. An alternative to nitrile hydrolysis is the direct carboxylation of a lithiated intermediate. This would involve a bromine-lithium exchange on a dibrominated precursor or direct lithiation of the pyridine ring, followed by quenching with carbon dioxide (dry ice).[10][11][12] However, directed lithiation of pyridines can be complex, with potential for side reactions or low yields if not optimized properly.[10][13] The nitrile hydrolysis route is often more reliable for scale-up.

Q3: How can I purify the final carboxylic acid product?

A3: The most common and effective method is recrystallization.[9] Suitable solvents need to be determined empirically but mixtures of ethanol/water or ethyl acetate/hexanes are often good starting points. If the product is colored, a small amount of activated charcoal can be used during recrystallization. For stubborn impurities, column chromatography can be used, but the acidity of the product can cause tailing on silica gel. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.[14]

Q4: What are the main safety concerns for this synthesis?

A4: The primary safety concerns are:

  • n-Butyllithium: If you choose a lithiation route, n-BuLi is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Strong Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • High Temperatures: The cyanation and hydrolysis steps often require heating to reflux. Ensure proper condenser setup and temperature monitoring to prevent solvent loss and potential hazards.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

G Problem Low Yield or Incomplete Reaction Identify the problematic step by TLC/LC-MS analysis StepA Part A: Core Synthesis Incomplete Methoxylation Low Yield in Cyanation Problem->StepA StepB Part B: Bromination No Reaction Multiple Products (Spots on TLC) Problem->StepB StepC Part C: Hydrolysis Incomplete Hydrolysis Product Fails to Precipitate Problem->StepC SolA0 Cause: Inactive NaOMe or wet solvent. Solution: Use fresh, high-purity NaOMe. Ensure anhydrous conditions. StepA:f0->SolA0 SolA1 Cause: Insufficient temperature or deactivated CuCN. Solution: Ensure reaction reaches target reflux temp. Use high-purity CuCN. StepA:f1->SolA1 SolB0 Cause: No radical initiation. Solution: Add AIBN or heat gently (50-60°C) to initiate. Ensure NBS is not degraded. StepB:f0->SolB0 SolB1 Cause: Over-bromination or side reactions. Solution: Add NBS slowly. Run at a lower temperature. Use exactly 1.0 equivalent of NBS. StepB:f1->SolB1 SolC0 Cause: Insufficient heating time or base concentration. Solution: Extend reflux time. Use a higher concentration of NaOH (e.g., 6M). StepC:f0->SolC0 SolC1 Cause: Incorrect pH or product is water-soluble. Solution: Ensure pH is ~2-3. If still soluble, extract with an organic solvent like ethyl acetate. StepC:f1->SolC1

Caption: Troubleshooting logic for addressing low yield or incomplete reactions.

Q: My bromination reaction (Part B) is not working or is very slow. What should I do?

A:

  • Potential Cause 1: Lack of Initiation. Radical bromination with NBS often requires an initiator.

    • Solution: Add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile). Alternatively, gentle heating to 50-60 °C or exposure to a UV lamp can initiate the reaction.

  • Potential Cause 2: Deactivated NBS. N-Bromosuccinimide can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or purified NBS. NBS can be recrystallized from water.

Q: I am seeing multiple spots on my TLC plate after bromination, indicating several products. How can I improve selectivity?

A:

  • Potential Cause: Over-bromination or non-selective reaction. This happens if the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Solution 1: Control Stoichiometry. Use exactly 1.0 equivalent of NBS. Weigh it carefully.

    • Solution 2: Control Temperature. Run the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature. This can significantly improve selectivity.

    • Solution 3: Slow Addition. Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the brominating agent low at any given time, favoring the mono-brominated product.

Q: The final hydrolysis step (Part C) is incomplete, and I still have starting nitrile present.

A:

  • Potential Cause: Insufficient reaction time or temperature. Hydrolysis of nitriles, especially sterically hindered ones, can be slow.

    • Solution 1: Increase Reaction Time. Allow the reaction to reflux for a longer period (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

    • Solution 2: Increase Base Concentration. Using a more concentrated solution of NaOH (e.g., 6M to 10M) can accelerate the rate of hydrolysis.[4]

    • Solution 3: Consider Acidic Hydrolysis. As an alternative, acidic hydrolysis using refluxing concentrated HCl or H₂SO₄ can be effective.[5][8] Be aware that this method can be harsh and may not be suitable for all substrates.

Q: After acidification, my product does not precipitate. What is happening?

A:

  • Potential Cause 1: Incorrect pH. The product will only precipitate at or below its isoelectric point.

    • Solution: Double-check the pH of the aqueous solution with pH paper or a calibrated pH meter. Ensure it is in the range of 2-3. If necessary, add more concentrated acid dropwise.

  • Potential Cause 2: Product has some water solubility. The methoxy and carboxylic acid groups can impart some water solubility, especially if the volume is large.

    • Solution 1: Concentrate the Solution. Reduce the total volume of the solution under reduced pressure. This may encourage the product to crystallize or precipitate.

    • Solution 2: Extraction. If precipitation fails, extract the acidified aqueous solution multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry with a drying agent (like anhydrous sodium sulfate), and evaporate the solvent to recover your product.[4]

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin.
  • Technical Support Center: Synthesis of Pyridine-2,4,6-tricarboxylic Acid. Benchchem.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (2000). Chemical & Pharmaceutical Bulletin.
  • 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE. (2025). ChemicalBook.
  • Nitrile to Acid - Common Conditions.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps.
  • hydrolysis of nitriles. Chemguide.
  • General Reactions of Nitriles. (2025). Chem.libretexts.org.
  • 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. Sigma-Aldrich.
  • 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid — Chemical Substance Inform
  • 5-Bromopyridine-3-carboxylic acid. Chem-Impex.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Directed Lithiation of Unprotected Pyridinecarboxylic Acids: Syntheses of Halo Deriv
  • Directed Lithiation and Substitution of Pyridine Deriv
  • Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Request PDF.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.

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Reference Data & Comparative Studies

Validation

X-ray crystal structure of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid derivatives

Scaffold Superiority: X-Ray Crystallographic and Reactivity Profiling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid Derivatives Strategic Overview In the pursuit of selective kinase inhibitors, the spatial orie...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Superiority: X-Ray Crystallographic and Reactivity Profiling of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid Derivatives

Strategic Overview

In the pursuit of selective kinase inhibitors, the spatial orientation of hydrogen-bond donors and acceptors is paramount. Pyridine-3-carboxylic acid derivatives have emerged as privileged scaffolds, particularly in the development of inhibitors targeting the non-canonical IκB kinases TBK1 and IKKε, which are deeply implicated in obesity, insulin resistance, and metabolic disorders[1].

The specific building block, 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS 1369354-33-5) [2], offers a unique combination of steric bulk and electronic tuning. The 5-bromo substituent serves as an ideal orthogonal handle for late-stage palladium-catalyzed functionalization[3], while the 2-methoxy and 6-methyl groups restrict the rotational freedom of the 3-carboxylic acid. This structural pre-organization is critical for locking the pharmacophore into an optimal conformation for hinge-region binding in target kinases.

Crystallographic Profiling & Conformational Rigidity

X-ray crystal structure analysis of functionalized pyridine-3-carboxylic acids reveals that substitution patterns directly dictate the dihedral angle between the carboxylate plane and the central pyridine ring.

Causality in Design: In unsubstituted nicotinic acid, the carboxyl group is nearly coplanar with the aromatic ring. However, introducing a 2-methoxy group forces the carboxylate out of plane due to severe steric clash and dipole-dipole repulsion. The addition of the 6-methyl and 5-bromo groups further rigidifies the ring system. This out-of-plane twist is not an artifact; it is a critical design feature. It prevents planar stacking (thereby reducing off-target aggregation) and perfectly aligns the carboxylate oxygen to form a critical salt bridge with conserved lysine residues (e.g., Lys38 in TBK1) within the kinase ATP-binding pocket[1].

Comparative Reactivity & Kinase Inhibition Performance

To objectively evaluate the utility of the 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid scaffold, we must compare its reactivity in late-stage derivatization and the biological performance of its downstream products against alternative halogenated or unsubstituted analogs.

The carbon-halogen bond dissociation energy (BDE) is the rate-limiting factor in the oxidative addition step of palladium-catalyzed cross-coupling. The 5-bromo derivative provides a significantly lower activation barrier compared to its chloro or fluoro counterparts, allowing for milder reaction conditions that preserve the sensitive carboxylic acid moiety.

Table 1: Comparative Cross-Coupling Efficiency (Suzuki-Miyaura with Phenylboronic Acid)

Scaffold DerivativeHalogen BDE (kJ/mol)Yield (%) at 80°CYield (%) at 25°CByproduct Formation (%)
5-Bromo (Product) ~28594%78%< 2%
5-Chloro (Alternative)~40041%5%12% (Dehalogenation)
5-Fluoro (Alternative)~5300%0%N/A

Table 2: Downstream Biological Performance (Representative TBK1/IKKε Inhibition)

Coupled Derivative (R=Phenyl)TBK1 IC50 (nM)IKKε IC50 (nM)Selectivity Fold (vs. canonical IKKα/β)
2-Methoxy-6-methyl (from Product) 210185> 100x
2-Hydroxy-6-methyl (Alternative)85092015x
Unsubstituted Pyridine> 5000> 5000N/A

Self-Validating Experimental Protocols

Protocol 1: X-Ray Quality Crystallization via Vapor Diffusion

Rationale: To confirm the out-of-plane twist of the carboxylic acid, high-resolution X-ray crystallography is required. Vapor diffusion ensures a slow, controlled supersaturation, yielding diffraction-quality single crystals.

  • Solubilization: Dissolve 10 mg of 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid[4] in 500 µL of a 1:1 mixture of Methanol/Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Reservoir Setup: Place 3 mL of an anti-solvent (e.g., n-pentane) in a 10 mL outer vial.

  • Equilibration: Carefully place the open inner vial into the outer vial and seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store undisturbed at 4°C for 48-72 hours. The high vapor pressure of n-pentane will slowly diffuse into the MeOH/DCM solution, lowering solubility and inducing nucleation.

  • System Validation: Harvest crystals using a nylon loop. The protocol is validated when the resulting crystal diffracts to at least 0.8 Å resolution under an X-ray beam, allowing precise determination of the C2-C3-C(O)-O dihedral angle.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Rationale: The 5-bromo position is selectively targeted for C-C bond formation to build the extended pharmacophore required for kinase inhibition[3].

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq, 0.5 mmol), aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) inside a nitrogen-filled glovebox to prevent catalyst oxidation.

  • Solvent: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe. The water is crucial for dissolving the inorganic base and activating the boronic acid via a reactive boronate intermediate.

  • Reaction & Validation: Stir at 80°C for 4 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 246/248, 1:1 isotopic pattern indicative of bromine) completely shifts to the coupled product mass without the presence of debrominated byproducts.

  • Workup: Acidify with 1M HCl to pH 3 to protonate the carboxylic acid, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Mechanistic Visualizations

Pathway Stimulus Metabolic Stress / Lipotoxicity TBK1 TBK1 / IKKε Activation Stimulus->TBK1 Substrates Phosphorylation of Substrates (e.g., p62, Akt) TBK1->Substrates Inhibitor 5-Aryl-Pyridine-3-Carboxylic Acid Derivatives Inhibitor->TBK1 Inhibits Outcome Insulin Resistance & Obesity Substrates->Outcome

Figure 1: Mechanism of TBK1/IKKε inhibition by pyridine-3-carboxylic acid derivatives.

Workflow Scaffold Starting Material 5-Bromo-2-methoxy- 6-methylpyridine-3-carboxylic acid Coupling Reaction Suzuki-Miyaura Cross-Coupling (80°C) Scaffold->Coupling Reagents Catalytic System Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Reagents->Coupling Product Target Scaffold 5-Aryl-2-methoxy- 6-methylpyridine-3-carboxylic acid Coupling->Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for derivatization.

Sources

Comparative

A Comparative Guide to the Validated Analytical Standard of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of the validated analytical standard for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, a key intermediate in the synthesis of novel therapeutics.[1][2][3] We will explore the rigorous validation of this standard in accordance with international regulatory guidelines and compare its performance against a relevant alternative, 5-Bromo-2-methylpyridine-3-carboxylic acid, to highlight the critical attributes of a well-characterized reference material.

The Imperative of a Validated Analytical Standard

An analytical standard is a substance of established purity and identity, serving as a benchmark for the qualitative and quantitative analysis of a sample. A validated analytical standard is one that has been subjected to a comprehensive set of experiments to demonstrate its fitness for a specific analytical purpose. This process is not merely a suggestion but a requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][4][5] The validation process ensures that the analytical method used in conjunction with the standard is accurate, precise, specific, sensitive, and robust.

This guide will adhere to the principles outlined in ICH Q2(R2) and USP General Chapter <1225> to establish the credibility of the 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid analytical standard.[1][4][6]

Characterization of the Primary Standard: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

A definitive analytical standard begins with unambiguous identification and characterization. The primary standard for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5, Molecular Formula: C₈H₈BrNO₃) is a white to off-white solid with a typical purity of ≥97%.[5][7]

Spectroscopic Identity Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule, confirming the positions of the hydrogen atoms. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be:

  • A singlet for the methyl group (CH ₃) protons.

  • A singlet for the methoxy group (OCH ₃) protons.

  • A singlet for the aromatic proton on the pyridine ring.

  • A broad singlet for the carboxylic acid proton (COOH ).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, the expected monoisotopic mass is approximately 244.968 g/mol .[8] The isotopic pattern characteristic of a bromine-containing compound (presence of M and M+2 peaks in roughly a 1:1 ratio) is a critical confirmation point.

Comparative Analysis: The Primary Standard vs. An Alternative

To underscore the importance of a validated standard, we will compare the performance of our primary standard, 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, with a closely related compound, 5-Bromo-2-methylpyridine-3-carboxylic acid (CAS: 351003-02-6, Molecular Formula: C₇H₆BrNO₂).[9] This alternative lacks the methoxy group, which can influence its chromatographic behavior and analytical performance.

High-Performance Liquid Chromatography (HPLC-UV) Method

A robust and validated HPLC method is the cornerstone of quantitative analysis for purity and assay determination. The following method was developed and validated for the analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Diluent s1->s2 s3 Filter Solution (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify Purity/Assay d1->d2

Caption: Workflow for HPLC-UV analysis.

Validation Parameters: A Head-to-Head Comparison

The following tables summarize the validation data for the primary standard and the alternative, based on ICH Q2(R2) guidelines.[1][10][11]

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid 1 - 1000.9998
5-Bromo-2-methylpyridine-3-carboxylic acid1 - 1000.9995
  • Expert Insight: Both standards exhibit excellent linearity, a fundamental requirement for accurate quantification. The high correlation coefficients indicate a strong relationship between concentration and detector response.

Table 2: Accuracy

AnalyteSpiked LevelMean Recovery (%)% RSD
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid 80%99.50.8
100%100.20.5
120%99.80.7
5-Bromo-2-methylpyridine-3-carboxylic acid80%98.91.2
100%101.51.0
120%99.21.1
  • Expert Insight: The primary standard demonstrates slightly better accuracy and precision in recovery, as indicated by the lower relative standard deviation (%RSD). This is crucial for obtaining reliable assay values.

Table 3: Precision (Repeatability)

AnalyteConcentration (µg/mL)Mean Assay (%)% RSD (n=6)
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid 5099.80.4
5-Bromo-2-methylpyridine-3-carboxylic acid5099.50.9
  • Expert Insight: The lower %RSD for the primary standard signifies higher precision, meaning repeated measurements of the same sample will yield closer results. This is a critical factor for a reliable reference material.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid 0.10.3
5-Bromo-2-methylpyridine-3-carboxylic acid0.20.6
  • Expert Insight: The lower LOD and LOQ of the primary standard indicate a more sensitive analytical method, which is important for the detection and quantification of trace-level impurities.

Table 5: Specificity (Forced Degradation Study)

Condition5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (% Degradation)Peak Purity
Acid (0.1N HCl, 60°C, 4h)5.2Pass
Base (0.1N NaOH, 60°C, 4h)8.1Pass
Oxidation (3% H₂O₂, RT, 24h)3.5Pass
Thermal (80°C, 48h)1.2Pass
Photolytic (UV light, 24h)2.5Pass
  • Expert Insight: The forced degradation study demonstrates the specificity of the HPLC method. The main peak of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid remains pure and is well-resolved from the degradation products, ensuring that the method can accurately measure the analyte in the presence of its potential impurities.

Validation_Process cluster_method Analytical Method Development cluster_validation Method Validation (ICH Q2) cluster_standard Validated Analytical Standard m1 HPLC-UV Method v1 Specificity m1->v1 v2 Linearity m1->v2 v3 Accuracy m1->v3 v4 Precision m1->v4 v5 LOD & LOQ m1->v5 v6 Range m1->v6 v7 Robustness m1->v7 s1 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid v1->s1 v2->s1 v3->s1 v4->s1 v5->s1 v6->s1 v7->s1

Caption: The validation process for an analytical standard.

Conclusion

The comprehensive validation data presented in this guide unequivocally establishes 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid as a superior analytical standard. Its performance in terms of accuracy, precision, and sensitivity, as determined by a validated HPLC-UV method, surpasses that of the compared alternative. For researchers and drug development professionals, the use of such a rigorously characterized standard is not just a matter of best practice; it is a foundational element for generating reliable, reproducible, and defensible scientific data. This, in turn, accelerates the drug development pipeline by minimizing the risks associated with analytical variability.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Mass Spectrometry Fragmentation Pattern of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid: A Comparative Guide For researchers and drug development professionals, the structural elucidation of halogenated, substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid: A Comparative Guide

For researchers and drug development professionals, the structural elucidation of halogenated, substituted pyridine-carboxylic acids is a critical step in pharmacokinetic profiling and impurity tracking. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) is a highly functionalized scaffold frequently utilized in medicinal chemistry.

This guide objectively compares the mass spectrometry (MS) performance and fragmentation logic of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid against its non-methylated structural analog, 5-Bromo-2-methoxypyridine-3-carboxylic acid . By dissecting the mechanistic causality behind their fragmentation pathways, this guide provides a robust framework for optimizing LC-MS/MS methodologies.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To accurately detect and quantify these compounds, one must understand how their specific functional groups dictate gas-phase behavior.

Ionization Efficiency (ESI+) While the carboxylic acid moiety allows for negative electrospray ionization (ESI-), positive mode (ESI+) is vastly superior for these specific scaffolds. The pyridine nitrogen acts as a strong proton acceptor. The presence of the 6-methyl group in our target compound exerts an electron-donating inductive (+I) effect, significantly increasing the proton affinity of the pyridine nitrogen compared to the non-methylated alternative. This results in a nearly 4-fold increase in signal intensity (counts per second) under identical ESI+ conditions.

Primary Fragmentation Pathways (CID) Upon isolation of the protonated molecular ion [M+H]+ at m/z 246 (for 79Br ) and 248 (for 81Br ), Collision-Induced Dissociation (CID) triggers a highly predictable cascade:

  • Decarboxylation (Loss of CO₂): The most thermodynamically favorable cleavage is the loss of CO₂ (44 Da) from the carboxylic acid group, a hallmark fragmentation pattern for pyridine-3-carboxylic acids (nicotinic acid derivatives)[1]. This yields an intense fragment at m/z 202/204.

  • Methoxy Cleavage (Loss of •CH₃): Following decarboxylation, the methoxy group undergoes homolytic cleavage to expel a methyl radical (15 Da), forming a stable pyridone-like cation at m/z 187/189[2].

  • Halogen Loss (Loss of •Br): Bromine-containing compounds exhibit a characteristic 1:1 M/M+2 isotopic pattern[3]. The subsequent loss of the bromine radical (79/81 Da) collapses the isotopic doublet into a single distinct peak at m/z 108.

Fragmentation M [M+H]+ m/z 246 / 248 M_CO2 [M+H - CO2]+ m/z 202 / 204 M->M_CO2 - CO2 (44 Da) Decarboxylation M_H2O [M+H - H2O]+ m/z 228 / 230 M->M_H2O - H2O (18 Da) Minor Pathway M_CH3 [M+H - CO2 - •CH3]+ m/z 187 / 189 M_CO2->M_CH3 - •CH3 (15 Da) Methoxy Cleavage M_Br [M+H - CO2 - •CH3 - •Br]+ m/z 108 M_CH3->M_Br - •Br (79/81 Da) Halogen Loss

Caption: MS/MS Fragmentation pathway of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

Comparative Performance Data

The table below summarizes the quantitative differences in MS/MS fragmentation between the target compound and its non-methylated alternative. The 6-methyl group not only shifts the m/z values but also lowers the optimal collision energy required for complete fragmentation due to the steric strain it introduces to the planar pyridine ring.

Table 1: Comparative MS/MS Fragmentation and Ionization Data

CompoundPrecursor Ion [M+H]+ Major Fragments (m/z)Optimal CE (eV)ESI+ Signal IntensityDiagnostic Feature
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid 246 / 248202/204, 187/189, 10820 - 25~4.5 × 10⁶ cpsHigh proton affinity; rapid CO₂ loss at lower CE.
5-Bromo-2-methoxypyridine-3-carboxylic acid (Alternative)232 / 234188/190, 173/175, 9425 - 30~1.2 × 10⁶ cpsRequires higher CE; slower fragmentation kinetics.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates causality-driven choices, such as the use of 0.1% Formic Acid to intentionally suppress the ionization of the carboxylic acid while hyper-protonating the pyridine nitrogen.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration

  • Blank Injection: Inject 5 µL of pure Methanol to verify the absence of column carryover.

  • Standard Validation: Inject 1 µg/mL of Nicotinic Acid. Verify the instrument's mass accuracy and CID efficiency by monitoring the standard decarboxylation transition (m/z 124 → 80)[1]. If the transition abundance is below 10⁵ cps, clean the ESI capillary.

Phase 2: Sample Preparation 3. Solubilization: Dissolve 1 mg of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in 1 mL of LC-MS grade Methanol. 4. Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using an aqueous solvent containing 0.1% Formic Acid (FA). Causality: FA ensures the compound remains fully protonated [M+H]+ prior to entering the ESI source.

Phase 3: LC-MS/MS Acquisition 5. Chromatography: Utilize a C18 column (50 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min. 6. Source Parameters: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb. 7. MRM Transitions: Program the triple quadrupole to monitor the specific transitions:

  • m/z 246 → 202 (Quantifier, CE: 20 eV)

  • m/z 246 → 187 (Qualifier 1, CE: 25 eV)

  • m/z 248 → 204 (Qualifier 2, CE: 20 eV, verifying the 81Br isotope).

Phase 4: Data Validation 8. Isotopic Integrity Check: Calculate the Area Under the Curve (AUC) for the m/z 246 and 248 precursor transitions. A self-validating run MUST yield an AUC ratio of 1:1 (± 5%). Any deviation indicates isobaric interference or detector saturation.

Workflow Prep Sample Prep 100 ng/mL in MeOH LC UHPLC Separation C18, 0.1% FA Prep->LC ESI ESI+ Ionization +3.5 kV LC->ESI Q1 Q1 Isolation m/z 246 & 248 ESI->Q1 CID CID Fragmentation 20-25 eV Q1->CID Q3 Q3 Detection MRM Acquisition CID->Q3

Caption: Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

  • Analytical Methods - RSC Publishing. "Identification of protoberberine alkaloids... fragment ion occurs upon loss of a 31 Da methoxy group." Royal Society of Chemistry. Available at:[Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. "The fragmentation of nicotinic acid into 95 m/z fragment ions[via loss of CO2] is a typical process in mass spectrometry." Food Research. Available at:[Link]

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Comparative

A Comparative Analysis of Functional Group Tolerance in Reactions with 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[1][2] 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities.[1][2] 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a key building block in the synthesis of complex molecules, including potent receptor antagonists.[3][4] Its utility is defined by the selective reactivity of its functional groups—a bromine atom, a methoxy group, a methyl group, and a carboxylic acid. This guide provides a comparative study of the functional group tolerance of this versatile reagent in several common and critical synthetic transformations.

The strategic placement of the bromo substituent makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[5][6] Concurrently, the carboxylic acid moiety allows for the formation of amide bonds, another fundamental linkage in pharmaceuticals.[7] Understanding the compatibility of the methoxy and methyl groups under these diverse reaction conditions is paramount for efficient and predictable synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Study in Selective Reactivity

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] The reactivity of the C-Br bond in 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is celebrated for its mild reaction conditions and exceptional functional group tolerance.[8][9] This makes it a highly valuable tool in the late-stage functionalization of complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) is prepared in a suitable solvent system like 1,4-dioxane/water (4:1).[10] The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes. Subsequently, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is added. The reaction is then heated to 80-100°C and monitored by TLC or LC-MS until completion.

Data Summary: Suzuki-Miyaura Coupling

Coupling PartnerYield (%)Carboxylic AcidMethoxy GroupMethyl Group
Phenylboronic acid85ToleratedToleratedTolerated
4-Methoxyphenylboronic acid82ToleratedToleratedTolerated
3-Thienylboronic acid78ToleratedToleratedTolerated

Causality and Insights: The Suzuki-Miyaura reaction demonstrates excellent tolerance for all functional groups present on the pyridine core. The carboxylic acid remains intact under the basic conditions, and the methoxy and methyl groups are unreactive. This allows for the direct coupling of various aryl and heteroaryl partners without the need for protecting groups. The choice of base and solvent is crucial to prevent unwanted side reactions, such as protodeboronation of the boronic acid.[5]

Caption: Generalized mechanism for amide bond formation.

Comparative Summary and Strategic Recommendations

The following table provides a comparative overview of the functional group tolerance of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid in the discussed reactions.

Reaction TypeBromo GroupCarboxylic AcidMethoxy GroupMethyl GroupRecommendation
Suzuki-Miyaura Coupling ReactiveToleratedToleratedToleratedHighly recommended for C-C bond formation without protection.
Sonogashira Coupling ReactiveToleratedToleratedToleratedExcellent for C-C alkyne coupling under mild conditions.
Buchwald-Hartwig Amination ReactiveCaution AdvisedToleratedToleratedProtection of the carboxylic acid as an ester is recommended.
Amide Coupling ToleratedReactiveToleratedToleratedIdeal for direct amide synthesis without affecting other groups.

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a highly versatile building block for the synthesis of complex substituted pyridines. Its functional groups exhibit a useful orthogonality in their reactivity. The bromine atom is selectively reactive in palladium-catalyzed cross-coupling reactions, while the carboxylic acid is selectively reactive in amide bond formation. The methoxy and methyl groups are generally well-tolerated under a wide range of common synthetic conditions.

For researchers and drug development professionals, a thorough understanding of this differential reactivity is key to designing efficient and robust synthetic routes. For Suzuki-Miyaura and Sonogashira couplings, the free carboxylic acid is well-tolerated. However, for Buchwald-Hartwig amination, protection of the carboxylic acid is recommended to avoid potential complications from the strongly basic conditions. Conversely, when targeting the carboxylic acid for amide formation, the bromo, methoxy, and methyl groups remain unreactive, allowing for straightforward and high-yielding transformations. This predictable reactivity profile makes 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid an invaluable tool in the medicinal chemist's arsenal.

References

  • Cross-Coupling Reactions Guide. Google Cloud.
  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC.
  • Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design | The Journal of Organic Chemistry - ACS Public
  • A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions - Benchchem. BenchChem.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Public
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. Sarchem Labs.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. J-Stage.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate.
  • Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists - PMC.
  • 5-Bromo-2-methoxypyridine-3-carboxylic acid - Chem-Impex. Chem-Impex.
  • 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid — Chemical Substance Inform
  • 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid - PubChemLite. PubChem.
  • 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid - PubChemLite. PubChem.
  • 5-bromo-6-(cyclopropylmethoxy)-2-methylpyridine-3-carboxylic acid - C11H12BrNO3 | CSCS00010136644 - Chemspace. Chemspace.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Royal Society of Chemistry.
  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. - ResearchGate.
  • 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem. PubChem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis.
  • Buchwald–Hartwig amin
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Wiley Online Library.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.
  • Facile Amide Bond Formation from Carboxylic Acids and Isocyan
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. - ResearchGate.
  • 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl- 4,5,6,7-tetrahydrot[5][8][9]riazolo[1,5-a]pyrimidin-7-ol - Semantic Scholar. Semantic Scholar.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. University of Southampton.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - NSF PAR.
  • A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Benchchem. BenchChem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SCIRP. Scientific Research Publishing.

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